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  • Product: 2-Chloro-1,3,5-trimethoxybenzene
  • CAS: 67827-56-9

Core Science & Biosynthesis

Foundational

Electronic Properties and Reactivity Profile of the 2-Chloro-1,3,5-trimethoxybenzene Aromatic Ring

Executive Summary In advanced organic synthesis and analytical environmental chemistry, the electronic manipulation of aromatic systems dictates both their stability and reactivity. 2-Chloro-1,3,5-trimethoxybenzene (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and analytical environmental chemistry, the electronic manipulation of aromatic systems dictates both their stability and reactivity. 2-Chloro-1,3,5-trimethoxybenzene (CAS: 67827-56-9) serves as a premier model for studying extreme electronic push-pull dynamics within a benzene core [1]. Characterized by an unusually electron-rich aromatic ring, this molecule is highly valued as an electrophilic substitution substrate and a specialized building block for palladium-catalyzed cross-coupling reactions. This whitepaper deconstructs the molecular orbital dynamics of the 2-chloro-1,3,5-trimethoxybenzene system, providing field-proven protocols for its synthesis and its critical application as a non-reducing halogen quencher in water quality analysis.

Molecular Orbital Dynamics and Electronic Push-Pull Mechanisms

To understand the behavior of 2-chloro-1,3,5-trimethoxybenzene, one must first analyze its parent compound, 1,3,5-trimethoxybenzene (TMB). The TMB ring is hyper-activated due to the resonance (+R) effects of three symmetrically positioned methoxy (-OCH₃) groups. These groups donate lone-pair electron density directly into the aromatic π -system, dramatically raising the energy of the Highest Occupied Molecular Orbital (HOMO) at the ortho and para positions (C2, C4, and C6).

When a chlorine atom is introduced at the C2 position, it introduces a competing electronic effect:

  • Inductive Withdrawal (-I Effect): The electronegative chlorine atom pulls electron density away from the ring through the σ -bond framework, slightly deactivating the local environment.

  • Resonance Donation (+R Effect): Chlorine possesses lone pairs that can theoretically participate in resonance, though this effect is weak due to the orbital size mismatch between chlorine's 3p orbitals and carbon's 2p orbitals.

The Causality of Reactivity: In 2-chloro-1,3,5-trimethoxybenzene, the massive +R effect of the three methoxy groups completely overwhelms the -I effect of the chlorine atom. Consequently, the remaining unsubstituted positions (C4 and C6) remain highly nucleophilic [2]. This allows the molecule to readily undergo subsequent Electrophilic Aromatic Substitution (EAS) to form 2,4-dichloro-1,3,5-trimethoxybenzene. Conversely, the high electron density and extreme steric hindrance flanking the C-Cl bond make oxidative addition by transition metals challenging, requiring specialized, sterically demanding ligands for successful Pd-catalyzed borylation [3].

Quantitative Physicochemical and Spectral Data

The electronic environment of the ring is explicitly validated by its Nuclear Magnetic Resonance (NMR) profile. The extreme shielding of the aromatic protons confirms the high electron density maintained despite the halogen substituent.

PropertyValue / DescriptionCausality / Mechanistic Significance
Chemical Formula C₉H₁₁ClO₃Monochlorinated derivative of the hyper-activated TMB core.
Molecular Weight 202.04 g/mol Confirmed via mass spectrometry [M]⁺ peak [4].
¹H NMR (CDCl₃) δ 6.18 (s, 2H), 3.88 (s, 6H), 3.81 (s, 3H)The C4/C6 protons ( δ 6.18) are highly shielded compared to standard benzene ( δ 7.26) due to the +R effect of the -OCH₃ groups [2].
¹³C NMR (CDCl₃) δ ~156.5, 159.4 (C-O), 91.5, 102.6 (C-H)High chemical shifts for oxygen-bound carbons reflect electron withdrawal by oxygen; low shifts for C-H carbons reflect π -electron accumulation.
Reactivity Profile Highly Nucleophilic at C4, C6The Wheland intermediate formed during EAS is highly stabilized by the adjacent methoxy oxygen lone pairs.

Reaction Pathways and Workflows

G TMB 1,3,5-Trimethoxybenzene (Highly Nucleophilic) Chlorination Electrophilic Chlorination (NaOCl or NCS) TMB->Chlorination + Cl+ Cl_TMB 2-Chloro-1,3,5-trimethoxybenzene (Activated Core) Chlorination->Cl_TMB Regioselective C2 Substitution EAS Electrophilic Aromatic Substitution (Positions 4, 6) Cl_TMB->EAS Excess Halogen Coupling Pd-Catalyzed Cross-Coupling (C-Cl Bond Activation) Cl_TMB->Coupling Pd Catalyst + Ligand Product1 2,4-Dichloro-1,3,5-trimethoxybenzene EAS->Product1 Product2 Arylboronates / Biaryls Coupling->Product2

Workflow of 1,3,5-trimethoxybenzene chlorination and downstream reactivity of the C-Cl bond.

Experimental Methodologies

Protocol A: Controlled Synthesis via Electrophilic Aromatic Substitution

Because the TMB ring is hyper-nucleophilic, standard chlorination with Cl₂ gas often leads to uncontrollable polyhalogenation. This self-validating protocol utilizes a milder chlorinating agent to isolate the mono-chlorinated product.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of 1,3,5-trimethoxybenzene in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: The formation of the Wheland intermediate is highly exothermic in activated rings. Lowering the kinetic energy suppresses the activation of the C4 and C6 positions, preventing over-chlorination.

  • Electrophile Addition: Slowly add 1.05 equivalents of N-chlorosuccinimide (NCS) or Sodium hypochlorite pentahydrate (NaOCl·5H₂O) [2]. Causality: NCS provides a slow, controlled release of the Cl⁺ equivalent, ensuring the reaction stops at mono-substitution.

  • Monitoring: Stir for 1–2 hours, monitoring the disappearance of the starting material via GC-MS or TLC.

  • Workup: Quench with water, extract the organic layer, dry over anhydrous Na₂SO₄, and purify via recrystallization from absolute ethanol to yield pure 2-chloro-1,3,5-trimethoxybenzene.

Protocol B: Application as a Non-Reducing Halogen Quencher

In environmental chemistry, quantifying free chlorine without destroying redox-labile disinfection byproducts (DBPs) is a major challenge. Traditional quenchers (e.g., sodium thiosulfate) act via reduction, which inadvertently degrades target analytes. TMB solves this by acting strictly as an EAS substrate [1].

Step-by-Step Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of TMB in methanol.

  • Sample Dosing: Inject the TMB stock into the aqueous sample containing residual free chlorine (target final TMB concentration: ~360 μ M).

  • Reaction Kinetics: Allow the mixture to react for 5 minutes at room temperature. Causality: The extreme nucleophilicity of TMB ensures that it outcompetes other organic matter in the water for the free Cl⁺, rapidly forming stable 2-chloro-1,3,5-trimethoxybenzene. Because this is a substitution reaction, the redox state of the surrounding DBPs remains completely unaltered.

  • Quantification: Extract the resulting 2-chloro-1,3,5-trimethoxybenzene using solid-phase extraction (SPE) and quantify via GC-MS. The molar concentration of the chlorinated product directly correlates to the original free chlorine concentration.

References

  • Lau S S, et al. "1, 3, 5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine." Environmental Science: Water Research & Technology, 2018. URL:[Link]

  • Okada, T., et al. "Sodium Hypochlorite Pentahydrate as a Chlorinating Reagent: Application to the Tandem Conversion of β , γ -Unsaturated Carboxylic Acids to α , β -Unsaturated Lactones." MDPI Molecules, 2024. URL:[Link]

  • "2-Chloro-1,3,5-trimethoxybenzene (CAS 67827-56-9)." CAS Common Chemistry, American Chemical Society, 2026. URL:[Link]

Exploratory

Synthesizing 2-Chloro-1,3,5-trimethoxybenzene: A Comprehensive Technical Guide on Halogenation Pathways and Mechanistic Dynamics

Executive Summary The chlorination of 1,3,5-trimethoxybenzene (TMB) to form 2-chloro-1,3,5-trimethoxybenzene (Cl-TMB) is a fundamental transformation with profound implications in both preparative organic synthesis and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chlorination of 1,3,5-trimethoxybenzene (TMB) to form 2-chloro-1,3,5-trimethoxybenzene (Cl-TMB) is a fundamental transformation with profound implications in both preparative organic synthesis and analytical environmental chemistry. As a highly activated aromatic system, TMB serves as an exceptional electrophilic trap. This whitepaper provides an in-depth mechanistic analysis of TMB chlorination, evaluating three distinct synthetic pathways: direct hypochlorite oxidation, photoredox-catalyzed halogenation, and biomimetic haloperoxidation. By dissecting the causality behind reagent selection and reaction conditions, this guide empowers researchers to optimize yields, control regioselectivity, and implement self-validating experimental protocols.

Mechanistic Grounding: The Causality of Regioselectivity

The extraordinary reactivity of 1,3,5-trimethoxybenzene stems from the synergistic electron-donating properties of its three methoxy (-OCH₃) groups. Through strong +M (mesomeric) resonance effects, the oxygen lone pairs donate electron density into the aromatic ring, highly activating the ortho and para positions toward electrophilic aromatic substitution (EAS).

Crucially, TMB possesses D3h​ symmetry. This geometric equivalence means that all three unsubstituted positions on the benzene ring (C2, C4, and C6) are chemically identical. When an electrophilic chlorine species (Cl⁺) attacks the ring, it forms a resonance-stabilized Wheland intermediate (σ-complex). Because all attack sites are equivalent, the first chlorination event exclusively yields a single regioisomer: 2-chloro-1,3,5-trimethoxybenzene.

However, this high activation is a double-edged sword. The resulting Cl-TMB remains highly nucleophilic, making it susceptible to over-chlorination (forming 2,4-dichloro- or 2,4,6-trichloro-derivatives) if stoichiometric and thermodynamic controls are not rigorously applied.

G TMB 1,3,5-Trimethoxybenzene (Highly Activated) Intermediate Wheland Intermediate (Resonance Stabilized) TMB->Intermediate + Cl+ Attack Cl_Agent Chlorine Source (Electrophile Generator) Cl_Agent->Intermediate Generates Cl+ Product 2-Chloro-1,3,5-trimethoxybenzene (Single Regioisomer) Intermediate->Product - H+ (Rearomatization)

Electrophilic aromatic substitution pathway for Cl-TMB synthesis.

Synthesis Pathway 1: Photoredox-Catalyzed Chlorination

Mechanistic Rationale: Traditional chlorination relies on hazardous Cl₂ gas or harsh Lewis acids, which often lead to poor selectivity. A modern, greener approach utilizes bench-stable N-halo reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) activated by visible light and organocatalysts. For instance, FDA-certified food dyes such as Brilliant Blue FCF can act as chlorine-transfer catalysts in their sulfonphthalein form[1]. By mediating the transfer of chlorine atoms under mild, open-flask conditions, the localized concentration of the active electrophile remains low, effectively suppressing the formation of polychlorinated byproducts.

Step-by-Step Protocol: DCDMH / Brilliant Blue FCF Method

This protocol is self-validating: the use of ambient air and visible light eliminates the need for complex inert-gas manifolds, while the specific stoichiometry prevents over-halogenation.

  • Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add Brilliant Blue FCF (0.04 equivalents) and 1,3,5-trimethoxybenzene (1.0 equivalent, typically 0.5 mmol).

  • Solvation: Dissolve the solid mixture in 2.5 mL of high-purity acetonitrile.

  • Reagent Addition: Add DCDMH (1.1 equivalents) to the flask. The slight 0.1 eq excess ensures complete conversion of the TMB without providing enough chlorine for significant di-chlorination.

  • Reaction: Stir the mixture open to the air at room temperature (20 °C) for 24 hours under standard visible light exposure.

  • Isolation: Evaporate the crude mixture under reduced pressure.

  • Purification: Isolate the target 2-chloro-1,3,5-trimethoxybenzene via silica gel column chromatography (Hexanes:EtOAc = 80:20). Expected yield is approximately 73%[1].

Workflow Step1 Charge Flask with TMB (1.0 eq) & Brilliant Blue FCF (0.04 eq) Step2 Add Acetonitrile Solvent (Open to Air) Step1->Step2 Step3 Add DCDMH (1.1 eq) as Chlorine Source Step2->Step3 Step4 Stir at 20 °C for 24 h (Visible Light Exposure) Step3->Step4 Step5 Evaporate & Purify via Silica Gel Chromatography Step4->Step5

Experimental workflow for photoredox-catalyzed chlorination of TMB using DCDMH.

Synthesis Pathway 2: Direct Hypochlorite Oxidation & Analytical Quenching

Mechanistic Rationale: In environmental and analytical chemistry, TMB is uniquely utilized as a "halogen trap" to quench free chlorine (HOCl/OCl⁻) in water samples. Traditional quenchers (e.g., sodium thiosulfate) are strong reducing agents that can inadvertently degrade redox-labile disinfection byproducts (DBPs), skewing analytical results. TMB solves this by quenching halogens via rapid electrophilic substitution ( kHOCl​ = 72 M⁻¹s⁻¹) rather than reduction, forming stable Cl-TMB without altering the redox state of the matrix[2].

For preparative synthesis, sodium hypochlorite pentahydrate (NaClO·5H₂O) can be used as a direct, green chlorinating reagent[3].

Step-by-Step Protocol: NaOCl Preparative Method
  • Preparation: Dissolve 1,3,5-trimethoxybenzene in an appropriate solvent system (e.g., methanol or a buffered aqueous solution at pH ~8).

  • Oxidant Addition: Slowly add crystalline sodium hypochlorite pentahydrate (1.0 equivalent) to the reaction mixture. Causality note: Slow addition controls the exothermic release of Cl⁺, minimizing the formation of 2,4-dichloro-1,3,5-trimethoxybenzene.

  • Reaction: Stir the reaction at ambient temperature (or 40 °C depending on solvent) until complete consumption of TMB is observed via TLC.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate in vacuo and purify via chromatography to yield Cl-TMB (Typical yield: ~55%, with trace di-chlorinated byproducts)[3].

Synthesis Pathway 3: Biomimetic Haloperoxidation

Mechanistic Rationale: Mimicking the action of natural haloperoxidase enzymes, transition metal catalysts can activate hydrogen peroxide (H₂O₂) to oxidize inert chloride salts into active chlorinating species. Using multidentate ligand complexes like TPA(t-Bu,t-Bu)-W(O)OH (a Tungsten-based catalyst), H₂O₂ is converted into a peroxo-metallo intermediate. This intermediate oxidizes chloride ions (from sources like tetrabutylammonium chloride, TBACl) to generate the electrophile. This represents a pinnacle of green chemistry, as it utilizes a benign oxidant and produces water as the only stoichiometric byproduct[4].

Step-by-Step Protocol: Tungsten-Catalyzed Haloperoxidation
  • Substrate Solvation: Prepare a 20 mM solution of 1,3,5-trimethoxybenzene in N,N-dimethylformamide (DMF) or a 1:1 mixture of AcOH:CH₂Cl₂.

  • Chloride Source: Add tetrabutylammonium chloride (TBACl) to achieve a concentration of 0.1 M.

  • Catalyst Introduction: Introduce the tungsten catalyst, TPA(t-Bu,t-Bu)-W(O)OH, at a highly efficient loading of 0.05 mol%.

  • Initiation: Initiate the catalytic cycle by adding aqueous H₂O₂ (20–40 mM).

  • Reaction: Stir the reaction at 28 °C. The biomimetic system will selectively yield 2-chloro-1,3,5-trimethoxybenzene with yields up to 60% and impressive turnover numbers (TON) of approximately 900[4].

Comparative Data Analysis

To aid in experimental design, the quantitative metrics of the discussed pathways are summarized below. Selection of the optimal pathway depends on the desired scale, available equipment, and tolerance for polychlorinated impurities.

Table 1: Quantitative Comparison of Cl-TMB Synthesis Pathways

Synthesis PathwayPrimary ReagentCatalyst / AdditiveTemp (°C)Mono-Cl Yield (%)Key Mechanistic Advantage
Photoredox / Dye DCDMHBrilliant Blue FCF2073Mild conditions; suppresses over-chlorination via controlled Cl-transfer.
Direct Hypochlorite NaClO·5H₂ONone21–4055Extremely fast kinetics; ideal for analytical trapping and aqueous systems.
Biomimetic Haloperoxidation H₂O₂ + TBAClTPA(t-Bu,t-Bu)-W(O)OH2860 (TON: 900)Green chemistry profile; utilizes benign H₂O₂ and generates water as a byproduct.

References

  • 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine Source: Environmental Science - RSC Publishing URL:2

  • Sodium Hypochlorite Pentahydrate as a Chlorinating Reagent: Application to the Tandem Conversion of β,γ-Unsaturated Carboxylic Acids to α,β-Unsaturated Lactones Source: MDPI URL:3

  • U.S. Food and Drug Administration-Certified Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics and Heteroaromatics Source: PMC (National Institutes of Health) URL:1

  • Transition Metal Catalysts Bearing Multidentate Ligands for Efficient and Environmental Benign Oxidations by H₂O₂ Source: European Journal of Inorganic Chemistry URL:4

Sources

Foundational

Thermodynamic Stability of Chlorinated Trimethoxybenzenes: Structural Energetics and Reactivity Profiles

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Chlorinated trimethoxybenzenes (CTMBs) represent a highly complex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Chlorinated trimethoxybenzenes (CTMBs) represent a highly complex class of polysubstituted aromatic compounds. They frequently emerge as recalcitrant byproducts in pulp mill effluents[1], intermediates in the degradation of lignin[2], and critical building blocks in the total synthesis of complex pharmaceuticals, such as Carbazomycins[3]. The thermodynamic stability of these molecules is governed by a delicate interplay between the electron-donating resonance (+M) of methoxy groups, the electron-withdrawing inductive effect (-I) of chlorine, and the severe steric penalties incurred by substituent agglomeration. This whitepaper systematically deconstructs the thermodynamic parameters of CTMB isomers, detailing the experimental methodologies required to profile their stability and the chemical consequences of their energetic landscapes.

Theoretical Framework of Thermodynamic Stability

The intrinsic thermodynamic stability of a substituted benzene ring is quantified by its standard molar enthalpy of formation ( ΔHf∘​ ). In trimethoxybenzenes, the relative positioning of the oxygen atoms dictates the molecular energy.

Symmetrical isomers, such as 1,3,5-trimethoxybenzene, exhibit high thermodynamic stability ( ΔHf∘​=−371.4 kJ/mol) because the methoxy groups are sterically isolated[4]. Conversely, 1,2,3-trimethoxybenzene is significantly destabilized ( ΔHf∘​=−339.0 kJ/mol)[4]. This destabilization is driven by the "buttressing effect"—the steric agglomeration of adjacent methoxy groups forces the central methoxy group out of coplanarity with the aromatic ring, disrupting p−π orbital overlap and inducing dipole-dipole repulsion between oxygen lone pairs[2].

The introduction of a chlorine atom to the trimethoxybenzene core introduces competing thermodynamic vectors:

  • Inductive Stabilization: Chlorine's electronegativity pulls electron density away from the highly electron-rich trimethoxy-aromatic system, stabilizing the overall molecular dipole.

  • Steric Penalty: The large van der Waals radius of chlorine (1.75 Å) creates severe steric strain when positioned ortho to a methoxy group, further twisting the methoxy groups out of the aromatic plane and reducing resonance stabilization.

Data Presentation: Thermodynamic Parameters

The following table synthesizes empirical calorimetric data for trimethoxybenzenes[4] with computationally derived thermodynamic estimates (DFT/Benson's Group Additivity) for their chlorinated analogs[5], illustrating the energetic penalty of agglomeration.

Table 1: Standard Molar Enthalpies of Formation ( ΔHf∘​ ) and Vaporization ( ΔHvap∘​ ) at 298.15 K

CompoundSubstitution Pattern ΔHf∘​ (gas)[kJ/mol] ΔHvap∘​ [kJ/mol]Thermodynamic Stability Profile
1,3,5-Trimethoxybenzene Symmetrical-371.4 ± 3.075.2 ± 1.5High (Minimal Steric Strain)
1,2,3-Trimethoxybenzene Agglomerated-339.0 ± 2.278.4 ± 1.2Moderate (Dipole Repulsion)
2-Chloro-1,3,5-trimethoxybenzene Symmetrical + Halogen-395.2 (Calc.)82.1 (Calc.)High (Inductive Stabilization)
1-Chloro-2,3,4-trimethoxybenzene Fully Agglomerated-358.5 (Calc.)86.5 (Calc.)Low (Severe Steric Penalty)

Experimental Methodologies for Thermodynamic Profiling

To accurately determine the thermodynamic stability of CTMBs, researchers must decouple intermolecular lattice forces (crystal packing) from intrinsic intramolecular stability. This requires a two-pronged calorimetric approach.

Protocol 1: Thermochemical Profiling via Static Bomb & Calvet Microcalorimetry

Expertise & Causality: Standard combustion calorimetry only yields the enthalpy of formation in the condensed phase (solid/liquid). To understand the true structural stability of the isolated molecule, we must convert this to the gas-phase ΔHf∘​ . Therefore, Calvet microcalorimetry is strictly required to measure the enthalpy of vaporization/sublimation ( ΔHvap∘​ ), allowing the application of Hess's Law[6].

Step-by-Step Methodology (Self-Validating System):

  • Sample Purity Validation: Purify the CTMB isomer via sublimation. Validate purity using GC-FID (>99.9% required). Self-Validation: Perform Karl Fischer titration to ensure water content is below the detection limit, as residual moisture drastically skews combustion energy data[2].

  • Calorimeter Calibration: Combust a certified standard of benzoic acid (NIST SRM 39j) under 3.04 MPa of high-purity oxygen. This validates the energy equivalent (heat capacity) of the calorimeter system prior to unknown analysis.

  • Combustion Phase: Pelletize ~0.5 g of the CTMB and ignite it in the static bomb calorimeter. Measure the adiabatic temperature rise ( ΔT ).

  • Post-Combustion Corrections: Wash the bomb interior with ultra-pure water. Titrate the washings with standard NaOH to quantify nitric acid (formed from trace N2​ impurities) and unburned carbon soot. Subtract these parasitic heat contributions from the total ΔHc∘​ .

  • Vaporization Measurement: Place a 10 mg sample in a Calvet drop microcalorimeter at 298.15 K under a vacuum of 10−5 Torr. The integrated heat flow curve directly yields ΔHvap∘​ .

  • Thermodynamic Synthesis: Calculate the gas-phase enthalpy of formation: ΔHf∘​(g)=ΔHf∘​(cr)+ΔHsub∘​ .

Chemical Reactivity: Heteroatom-Facilitated Lithiation

The thermodynamic stability of CTMBs directly dictates their behavior in organic synthesis, particularly in heteroatom-facilitated lithiations[7]. When chlorotrimethoxybenzene is treated with an organolithium reagent, the methoxy oxygen acts as a Lewis base, kinetically coordinating the lithium cation. However, the ultimate site of deprotonation is driven by the thermodynamic stability of the resulting carbanion, which is heavily stabilized by the inductive (-I) effect of the adjacent chlorine atom[8].

Lithiation A Chlorotrimethoxybenzene (Starting Material) B Pre-lithiation Complex (Kinetic Coordination) A->B n-BuLi / THF -78 °C C Ortho-Lithiated Anion (Thermodynamic Sink) B->C Deprotonation (Rate-limiting) D Substituted Product (Stable Isomer) C->D Electrophile (E+) Quench

Fig 1. Pathway of heteroatom-facilitated lithiation driven by thermodynamic intermediate stability.

Protocol 2: Directed Ortho-Lithiation of Chlorotrimethoxybenzene

Expertise & Causality: Temperature control in this protocol is not merely for yield optimization; it is a strict thermodynamic requirement. At temperatures above -40 °C, the ortho-lithiated chlorotrimethoxybenzene intermediate possesses enough thermal energy to overcome the activation barrier for the elimination of LiCl, generating a highly reactive, uncontrollable aryne (benzyne) intermediate[9].

Step-by-Step Methodology (Self-Validating System):

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add 1.0 mmol of chlorotrimethoxybenzene and 10 mL of anhydrous THF.

  • Kinetic Cooling: Submerge the reaction vessel in a dry ice/acetone bath, allowing the internal temperature to equilibrate strictly to -78 °C.

  • Lithiation: Dropwise, add 1.1 equivalents of n-Butyllithium (n-BuLi, 1.6 M in hexanes) over 10 minutes. Stir for 2 hours at -78 °C to ensure complete formation of the thermodynamic sink (the ortho-lithiated anion).

  • Self-Validation (Deuterium Quench): Before proceeding, extract a 0.1 mL aliquot and quench it into D2​O . Analyze via GC-MS. The presence of a single deuterium incorporation mass shift (M+1) validates >95% regioselective lithiation[9].

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aryl boronic ester or iodine) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to room temperature to drive the reaction to thermodynamic completion.

Environmental Dehalogenation Thermodynamics

In environmental matrices, such as the anaerobic sediments of the Fraser River where pulp mill effluents accumulate[10], CTMBs act as electron acceptors. The thermodynamic feasibility of microbial reductive dechlorination is governed by the Gibbs free energy of formation ( ΔGf∘​ ).

Because the C-Cl bond in highly substituted, agglomerated CTMBs introduces severe steric strain, the molecule exists at a high relative free energy state. Anaerobic bacteria exploit this thermodynamic instability. The transfer of an electron to the aromatic ring forms a radical anion transition state, followed by the highly exergonic cleavage of the C-Cl bond, releasing a chloride ion and a more thermodynamically stable trimethoxybenzene[5].

Dechlorination A Anaerobic Environment (Electron Donors) B Chlorotrimethoxybenzene (High ΔGf°) A->B Microbial Reduction C Radical Anion Transition State [Ar-Cl]•⁻ B->C + e⁻ Transfer D Trimethoxybenzene + Cl⁻ (Thermodynamic Minimum) C->D C-Cl Bond Cleavage (Exergonic)

Fig 2. Thermodynamic energy landscape of reductive dechlorination in anaerobic environments.

Conclusion

The thermodynamic stability of chlorinated trimethoxybenzenes is not a static property but a dynamic interplay of steric agglomeration and electronic induction. Understanding these energetic parameters allows researchers to predict environmental persistence, optimize complex synthetic lithiation pathways, and accurately map the energetic landscapes of polysubstituted aromatic systems. By employing rigorous, self-validating calorimetric and synthetic protocols, the chemical industry can harness these thermodynamic principles for both sustainable remediation and advanced drug development.

References

  • Zaitseva, K. V., et al. "Webbing a network of reliable thermochemistry around lignin building blocks: tri-methoxy-benzenes." RSC Advances, 2021. 2

  • Zaitseva, K. V., et al. "Webbing a network of reliable thermochemistry around lignin building blocks: tri-methoxy-benzenes (Figure 1 & Methodologies)." RSC Advances, 2021. 6

  • Ribeiro da Silva, M. A. V., et al. "Calorimetric and Theoretical Determination of Standard Enthalpies of Formation of Dimethoxy- and Trimethoxybenzene Isomers." The Journal of Physical Chemistry A, 2000. 4

  • Dolfing, J., et al. "The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments." ResearchGate, 2014. 5

  • "Gram-Scale Total Synthesis of Carbazomycins A–D." ChemRxiv, 2021. 3

  • "Heteroatom-Facilitated Lithiations." Chemistry and Chemists. 8

  • "Potential Effects of Contaminants on Fraser River Sockeye Salmon." Watershed Watch Salmon Society. 1

  • "Heteroatom-Facilitated Lithiations (Thermodynamic Stability)." Chemistry and Chemists. 7

  • "Gram-Scale Total Synthesis of Carbazomycins A–D (Isomer Stability)." ChemRxiv, 2021. 9

  • "Potential Effects of Contaminants on Fraser River Sockeye Salmon (Inventory)." Watershed Watch Salmon Society. 10

Sources

Protocols & Analytical Methods

Method

Application Note: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-1,3,5-trimethoxybenzene

Abstract This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-chloro-1,3,5-trimethoxybenzene as a key substrate. Due to its electron-rich nature, this aryl chl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-chloro-1,3,5-trimethoxybenzene as a key substrate. Due to its electron-rich nature, this aryl chloride presents unique challenges and opportunities in modern organic synthesis. This document details the underlying mechanistic principles and provides field-proven protocols for several cornerstone transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. By explaining the causality behind the selection of catalysts, ligands, and reaction conditions, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures from this versatile building block.

Introduction: The Utility and Challenge of an Electron-Rich Aryl Chloride

2-Chloro-1,3,5-trimethoxybenzene is a derivative of phloroglucinol and serves as a valuable scaffold in medicinal chemistry and materials science.[1] The symmetrical arrangement of three powerful electron-donating methoxy groups makes the aromatic ring exceptionally electron-rich.[2] While this property is desirable for imparting specific electronic characteristics to target molecules, it renders the carbon-chlorine bond particularly robust and resistant to the initial, often rate-limiting, oxidative addition step in palladium-catalyzed cross-coupling cycles.[3]

The successful application of this substrate, therefore, hinges on the rational selection of highly active catalyst systems. Modern advancements, particularly in ligand design, have provided the tools necessary to overcome this hurdle, enabling efficient C-C and C-N bond formation.[4][5] This guide elucidates the strategies and methodologies required to effectively employ 2-chloro-1,3,5-trimethoxybenzene in a suite of powerful synthetic transformations.

The Foundational Mechanism: The Palladium Cross-Coupling Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[6][7] Understanding this fundamental pathway is critical for troubleshooting and optimizing reactions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-chloride bond, forming a Pd(II) intermediate. This is often the most challenging step for electron-rich aryl chlorides.[10]

  • Transmetalation: An organometallic coupling partner (e.g., from a boronic acid or organotin reagent) transfers its organic group to the palladium center, displacing the halide.[9][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[7][9]

General_Catalytic_Cycle General Pd-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd_intermediate Ar-Pd(II)(X)L_n (Palladacycle) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal R-M pd_coupled Ar-Pd(II)(R)L_n transmetal->pd_coupled red_elim Reductive Elimination pd_coupled->red_elim red_elim->pd0 Regeneration product Ar-R (Coupled Product) red_elim->product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[6][8]

Core Applications and Methodologies

The choice of catalyst, and particularly the ancillary ligand, is paramount for achieving high reactivity with electron-rich aryl chlorides. Bulky, electron-donating phosphine ligands are often required to promote both the initial oxidative addition and the final reductive elimination steps.[4][11]

Suzuki-Miyaura Coupling: For Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents.[3][10] For a substrate like 2-chloro-1,3,5-trimethoxybenzene, achieving high yields requires a catalyst system capable of activating the strong C-Cl bond.

Causality of Component Selection:

  • Catalyst/Ligand: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos) is critical. The ligand's electron-donating character increases the electron density on the palladium center, promoting oxidative addition, while its steric bulk facilitates the reductive elimination step.[12][13]

  • Base: A strong base like K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14]

  • Solvent: Aprotic polar solvents like dioxane or toluene, often with a small amount of water, are used to solubilize the various components, including the inorganic base.

Parameter Condition Purpose
Coupling Partner Aryl/Heteroaryl Boronic AcidProvides the second aryl group for the biaryl product.
Pd Precursor Pd(OAc)₂ (1-2 mol%)Source of the active Pd(0) catalyst.
Ligand SPhos or XPhos (2-4 mol%)Accelerates oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃ (2.0 equiv)Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O or Dioxane/H₂OSolubilizes reagents and facilitates the reaction.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Typical Yield 75-95%Representative yield range after optimization.
Buchwald-Hartwig Amination: For C-N Bond Formation

The formation of aryl amines is fundamental in pharmaceutical chemistry, and the Buchwald-Hartwig amination provides a direct route.[15][16] This reaction is highly sensitive to ligand choice, especially when using challenging substrates.

Causality of Component Selection:

  • Catalyst/Ligand: Specialized, sterically hindered biaryl phosphine ligands such as XPhos or BrettPhos are essential. These ligands form monoligated Pd(0) species that are highly active for the oxidative addition of aryl chlorides and accelerate the C-N reductive elimination, which can otherwise be a slow process.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is used to deprotonate the amine, forming the active amide nucleophile for the coupling cycle.[16][17]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are crucial to prevent quenching of the strong base and interference with the catalytic cycle.

Parameter Condition Purpose
Coupling Partner Primary or Secondary AmineThe nitrogen source for the C-N bond.
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Source of the active Pd(0) catalyst.
Ligand XPhos or BrettPhos (2-4 mol%)Enables coupling of challenging substrates and amines.
Base NaOtBu (1.5-2.0 equiv)Deprotonates the amine to form the active nucleophile.
Solvent Toluene or DioxaneProvides an inert, aprotic reaction medium.
Temperature 90-110 °COvercomes the activation energy for the reaction.
Typical Yield 80-98%Representative yield range after optimization.
Sonogashira Coupling: For Arylalkyne Synthesis

The Sonogashira coupling provides a powerful method for linking terminal alkynes with aryl halides, creating conjugated enyne systems.[18][19] The classic reaction employs a dual-catalyst system of palladium and copper(I).[7]

Causality of Component Selection:

  • Palladium Catalyst: A Pd(II) precursor complexed with phosphine ligands, such as PdCl₂(PPh₃)₂, is commonly used. It is reduced in situ to the active Pd(0) species.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation with the palladium center.[7][18]

  • Base: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) typically serves a dual role: it acts as the base to deprotonate the alkyne and often serves as the solvent.

  • Copper-Free Conditions: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free protocols have been developed. These typically require higher temperatures and more specialized palladium catalysts but can provide cleaner reactions.

Parameter Condition Purpose
Coupling Partner Terminal AlkyneProvides the alkynyl fragment.
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)The primary cross-coupling catalyst.
Cu Co-catalyst CuI (2-5 mol%)Activates the alkyne by forming a copper acetylide.
Base Et₃N or DIPEADeprotonates the alkyne and neutralizes the HX byproduct.
Solvent THF or DMF (or neat base)Solubilizes reactants.
Temperature 25-70 °CMild conditions are often sufficient with the dual catalyst system.
Typical Yield 70-90%Representative yield range.
Heck Reaction: For Alkene Arylation

The Heck reaction differs mechanistically from the previous examples as it does not involve a transmetalation step.[6] Instead, the aryl-palladium intermediate coordinates to an alkene, followed by migratory insertion and β-hydride elimination to yield the substituted alkene product.[20][21]

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-X pd_intermediate Ar-Pd(II)(X)L_n ox_add->pd_intermediate insertion Olefin Insertion pd_intermediate->insertion Alkene pd_alkyl (Alkene)Ar-Pd(II)L_n insertion->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim product Ar-Alkene (Substituted Alkene) beta_elim->product pd_hydride H-Pd(II)(X)L_n beta_elim->pd_hydride pd_hydride->pd0 + Base - HBX

The catalytic cycle for the Heck reaction, which involves olefin insertion.[6][20]

Causality of Component Selection:

  • Catalyst: Phosphine-free systems using Pd(OAc)₂ or ligand-based systems can be employed. The choice depends on the reactivity of the alkene.

  • Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is required to neutralize the HX generated during the catalytic cycle and regenerate the Pd(0) catalyst.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to achieve the necessary reaction temperatures.[22]

Parameter Condition Purpose
Coupling Partner Alkene (e.g., Styrene, Acrylate)The vinyl partner for the arylation.
Pd Catalyst Pd(OAc)₂ (2-5 mol%)The primary catalyst for the reaction.
Ligand PPh₃ (optional, substrate dependent)Can stabilize the catalyst and improve yield.
Base Et₃N or K₂CO₃ (2.0 equiv)Regenerates the Pd(0) catalyst from the Pd-hydride intermediate.
Solvent DMF, NMPHigh-boiling polar aprotic solvent.
Temperature 100-140 °CHigh temperatures are often required for C-Cl activation.
Typical Yield 60-85%Yields can be more variable than other coupling reactions.
Stille Coupling: For Versatile C-C Bonds

The Stille reaction couples aryl halides with organostannane (tin) reagents.[23] Its main advantages are the tolerance of a wide variety of functional groups and the air- and moisture-stability of the organostannane reagents.[24] However, the high toxicity of tin compounds is a significant drawback.[25]

Causality of Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst, as the triphenylphosphine ligands are suitable for a wide range of Stille couplings.[24]

  • Solvent: Anhydrous, non-polar solvents like toluene or polar aprotic solvents like DMF are effective.

  • Additives: In some cases, a lithium chloride (LiCl) additive can accelerate the transmetalation step by facilitating the displacement of ligands from the palladium center.

Parameter Condition Purpose
Coupling Partner Organostannane (e.g., Aryl-SnBu₃)Provides the second organic fragment.
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%)A robust and common catalyst for Stille reactions.
Solvent Toluene or DMFProvides an inert reaction medium.
Additives LiCl (optional)Can accelerate the transmetalation step.
Temperature 80-110 °CProvides the necessary thermal energy.
Typical Yield 70-95%Generally provides high yields with good functional group tolerance.

Detailed Experimental Protocols

Adherence to proper laboratory technique, especially the maintenance of an inert atmosphere, is crucial for the success and reproducibility of these reactions.

Experimental_Workflow General Experimental Workflow for Cross-Coupling start Start reagents 1. Assemble Reagents (Aryl Halide, Coupling Partner, Base) start->reagents setup 2. Prepare Reaction Vessel (Oven-dried glassware, stir bar) reagents->setup inert 3. Establish Inert Atmosphere (Purge with N₂ or Ar) setup->inert solvent 4. Add Anhydrous Solvent inert->solvent catalyst 5. Add Pd Precursor & Ligand solvent->catalyst heat 6. Heat to Reaction Temperature catalyst->heat monitor 7. Monitor Reaction (TLC, GC/MS) heat->monitor quench 8. Cool & Quench Reaction monitor->quench Upon Completion workup 9. Aqueous Workup & Extraction quench->workup purify 10. Purify Product (Column Chromatography) workup->purify end End purify->end

A standardized workflow for setting up palladium-catalyzed cross-coupling reactions.
Protocol 4.1: Suzuki-Miyaura Coupling of 2-Chloro-1,3,5-trimethoxybenzene with Phenylboronic Acid

Materials:

  • 2-Chloro-1,3,5-trimethoxybenzene (1.0 mmol, 202.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 16.4 mg)

  • Anhydrous 1,4-Dioxane (5 mL) and Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloro-1,3,5-trimethoxybenzene, phenylboronic acid, and K₃PO₄.

  • Add the Pd(OAc)₂ and SPhos ligand.

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.

  • Using a syringe, add the anhydrous dioxane and water.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.

Protocol 4.2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 2-Chloro-1,3,5-trimethoxybenzene (1.0 mmol, 202.6 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 14.3 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, or in a Schlenk flask under a positive pressure of nitrogen, add NaOtBu, Pd₂(dba)₃, and XPhos.[26]

  • Add the anhydrous toluene, followed by 2-chloro-1,3,5-trimethoxybenzene and morpholine via syringe.

  • Seal the vessel and place it in a preheated oil bath at 110 °C. Stir for 6-18 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling to room temperature, quench the reaction carefully by adding water.

  • Dilute with ethyl acetate and perform an aqueous workup as described in Protocol 4.1.

  • Purify the crude material via column chromatography to obtain the desired N-aryl morpholine product.[26]

References

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

  • Stahl, S. S., & Navo, C. D. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 117(19), 11504-11560. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Puig, J., & Uria, U. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(61), 15039-15055. Retrieved from [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Organic Chemistry. Retrieved from [Link]

  • López, N., et al. (2022). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano, 16(1), 1235-1246. Retrieved from [Link]

  • Saint-Denis, T. G., et al. (2018). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 51(3), 779-792. Retrieved from [Link]

  • Chen, Y., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(15), 3788-3801. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • University of South Florida. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Larhed, M., & Hallberg, A. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 169-181. Retrieved from [Link]

  • Newman, S. G., & O'Hara, F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 56(8), 565-575. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2016). THE STILLE REACTION, 38 YEARS LATER. Química Viva, 15(1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3,5‐Trimethoxybenzene. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction - Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 266. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]

  • Kumar, S., et al. (2017). Lewis Acid-Mediated Site-Selective Synthesis of Oxygenated Biaryls from Methoxyphenols and Electron-Rich Arenes. The Journal of Organic Chemistry, 82(18), 9533-9548. Retrieved from [Link]

  • Singh, P. P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Scientific Reports, 13, 12053. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Gawande, M. B., et al. (2017). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 7(12), 379. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. Retrieved from [Link]

Sources

Application

Application Note: Selective Demethylation of 2-Chloro-1,3,5-trimethoxybenzene to Chlorophloroglucinol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, high-yield methodology for the global ether cleavage of polymethoxylated halogenated arenes.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, high-yield methodology for the global ether cleavage of polymethoxylated halogenated arenes.

Strategic Rationale

Chlorophloroglucinol (1-chloro-2,4,6-trihydroxybenzene) is an indispensable building block in the total synthesis of complex halogenated marine natural products, such as phlorotannins derived from brown algae[1], and biologically active lichen xanthones[2]. The synthesis of these architectures frequently requires the use of stable polymethoxybenzene precursors, which must undergo global deprotection at late stages of the synthetic sequence.

The transformation of 2-chloro-1,3,5-trimethoxybenzene to chlorophloroglucinol requires the simultaneous and complete cleavage of three robust aryl methyl ether linkages without disturbing the sensitive carbon-chlorine bond or inducing electrophilic aromatic substitution on the highly activated phloroglucinol core.

Mechanistic Causality: The Boron Tribromide (BBr₃) Advantage

To achieve complete demethylation, Boron tribromide (BBr₃) in anhydrous dichloromethane (DCM) is the premier reagent choice[3].

Causality of the Reaction: BBr₃ acts as a fierce Lewis acid. The reaction initiates via the coordination of the electron-deficient boron atom to the sterically accessible Lewis basic oxygen of the methoxy group, forming an oxonium-borate complex. This coordination drastically withdraws electron density from the oxygen, weakening the adjacent O−CH3​ bond. The displaced bromide ion then executes an SN​2 attack on the methyl carbon, expelling methyl bromide gas ( CH3​Br ) and forming a stable boron aryloxide intermediate[4]. Upon the addition of water during the workup phase, the boron aryloxide is rapidly hydrolyzed to yield the free phenol and boric acid.

Mechanism A Methoxyarene (Lewis Base) C Oxonium-Borate Complex A->C B BBr3 (Lewis Acid) B->C D SN2 Attack (Br- on Methyl) C->D Activation E Boron Aryloxide Intermediate D->E - CH3Br F Aqueous Quench (H2O) E->F G Free Phenol (Chlorophloroglucinol) F->G Hydrolysis

Fig 1: Logical sequence of the BBr3-mediated ether cleavage mechanism.

Reagent Selection Matrix

Selecting the correct demethylation conditions is critical. The table below summarizes the quantitative and qualitative data driving the selection of BBr₃ over alternative protocols.

Reagent SystemTemperatureExpected YieldCausality & Selectivity Profile
BBr₃ / DCM -78 °C to 25 °C>85% Optimal. Mild thermal conditions ensure quantitative cleavage of all three ethers while preventing ring degradation or dechlorination.
AlCl₃ / EtSH 25 °C to 50 °C70-80%Alternative. Effective, but generates noxious thioether byproducts requiring rigorous ventilation and complex purification.
Pyridine·HCl 200 °C (Melt)60-70%Suboptimal. Harsh thermal conditions frequently lead to partial dechlorination or thermal decomposition of the product.
HBr / AcOH 100 °C (Reflux)<50%Poor. Strongly acidic reflux promotes unwanted electrophilic aromatic bromination on the highly activated phloroglucinol ring.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that the operator can verify the integrity of the reaction at every critical phase.

Workflow N1 1. System Purging Flame-dry flask, N2/Ar flush N2 2. Substrate Dissolution 2-Chloro-1,3,5-trimethoxybenzene in dry DCM N1->N2 N3 3. Cryogenic Cooling Cool to -78 °C (Dry ice/Acetone) N2->N3 N4 4. BBr3 Addition Dropwise addition (4.5 equiv) N3->N4 N5 5. Thermal Equilibration Warm to 25 °C, stir for 12-16 h N4->N5 N6 6. Hydrolytic Quench Ice-water addition at 0 °C N5->N6 N7 7. Isolation EtOAc extraction & Purification N6->N7

Fig 2: Step-by-step workflow for the synthesis of chlorophloroglucinol.

Materials Required
  • Substrate: 2-Chloro-1,3,5-trimethoxybenzene (1.0 equiv, 5.0 mmol, 1.01 g)

  • Reagent: Boron tribromide (BBr₃) (1.0 M in DCM, 4.5 equiv, 22.5 mmol, 22.5 mL).

    • Causality Note: Stoichiometry dictates 1.0 equiv of BBr₃ per methoxy group. An excess (1.5 equiv) is utilized to drive the equilibrium and account for the Lewis basicity of the chloro substituent, preventing incomplete demethylation.

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL). DCM is chosen because it is non-coordinating, ensuring BBr₃ reacts exclusively with the substrate.

Step-by-Step Methodology

Step 1: System Preparation Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum. Backfill with inert gas (Nitrogen or Argon).

Step 2: Substrate Dissolution Dissolve 2-chloro-1,3,5-trimethoxybenzene (1.01 g) in 50 mL of anhydrous DCM.

  • Validation Checkpoint 1: The resulting solution must be completely clear and colorless. Any turbidity indicates moisture contamination.

Step 3: Cryogenic Cooling Submerge the reaction flask in a dry ice/acetone bath (-78 °C) and allow it to equilibrate for 15 minutes.

  • Causality Note: The initial coordination of BBr₃ is highly exothermic. Cryogenic cooling prevents localized thermal spikes that could trigger unwanted Friedel-Crafts alkylation or bromination side reactions.

Step 4: Reagent Addition Using a glass, gas-tight syringe, add the BBr₃ solution (22.5 mL) dropwise over 20 minutes down the inner wall of the flask.

  • Validation Checkpoint 2: A transient yellow-to-orange coloration will appear in the solution, visually confirming the formation of the oxonium-borate complex.

Step 5: Thermal Equilibration & Reaction Remove the cooling bath. Allow the reaction mixture to gradually warm to room temperature (25 °C) and stir under an inert atmosphere for 12 to 16 hours.

  • Validation Checkpoint 3 (TLC Monitoring): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a highly polar, UV-active spot resting near the baseline ( Rf​≈0.1 ).

Step 6: Hydrolytic Quench Cool the flask to 0 °C using an ice-water bath. Carefully and slowly add 20 mL of crushed ice/water dropwise to the vigorously stirring solution.

  • Causality Note: Water hydrolyzes the boron aryloxide intermediate to the free phenol. Safety Warning: This step is violently exothermic and evolves corrosive Hydrogen Bromide (HBr) gas. Perform strictly inside a fume hood.

Step 7: Extraction & Isolation Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 8: Purification Purify the crude residue via short-plug silica gel chromatography (eluting with DCM/MeOH 95:5) or recrystallize from hot water/ethanol to yield pure chlorophloroglucinol as an off-white to pale yellow solid.

Analytical Characterization Expectations

To verify the structural integrity of the synthesized chlorophloroglucinol, perform the following analyses:

  • 1 H NMR (400 MHz, DMSO- d6​ ): The complete disappearance of the intense methoxy singlet ( ∼3.8 ppm, 9H) confirms successful global demethylation. Look for the appearance of broad phenolic -OH singlets ( ∼9.5−10.5 ppm, 3H) and the characteristic aromatic proton singlet ( ∼6.0 ppm, 2H).

  • Mass Spectrometry (ESI-MS): Expect a molecular ion peak [M−H]− at m/z≈159.0 (for 35Cl ), exhibiting the classic 3:1 isotopic pattern indicative of a mono-chlorinated species.

References

  • Elix, J. A., & Crook, C. E. (1992). Synthesis of New Lichen Xanthones. Australian Journal of Chemistry.
  • Ranu, B. C., & Bhar, S. (1996).
  • Gümüş Yılmaz, et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes. Molecules (PMC).
  • Paul, C., et al. (2010). The Halogenated Metabolism of Brown Algae (Phaeophyta), Its Biological Importance and Its Environmental Significance. Marine Drugs (MDPI).

Sources

Method

Application Note: Modular Synthesis of Complex Polyphenols via 2-Chloro-1,3,5-trimethoxybenzene

Executive Summary & Mechanistic Rationale Polyphenols—particularly phloroglucinol derivatives and highly hydroxylated biphenyls—are privileged scaffolds in drug discovery, recognized for their robust antioxidant, anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Polyphenols—particularly phloroglucinol derivatives and highly hydroxylated biphenyls—are privileged scaffolds in drug discovery, recognized for their robust antioxidant, anti-inflammatory, and enzyme-inhibitory properties[1]. However, the de novo synthesis of these compounds is frequently complicated by the oxidative instability of free phenolic hydroxyl groups, which readily oxidize to quinones under basic or transition-metal-catalyzed conditions.

To circumvent this, 2-Chloro-1,3,5-trimethoxybenzene (CAS: 67827-56-9) serves as an optimal protected precursor. The methoxy groups effectively mask the sensitive hydroxyls during harsh carbon-carbon bond-forming steps, while the chloride acts as a specific handle for cross-coupling[2].

Mechanistic Challenge: The trimethoxybenzene ring is exceptionally electron-rich. The strong resonance donation (+M effect) from the three methoxy groups significantly strengthens the C–Cl bond, rendering direct oxidative addition by palladium sluggish in standard Suzuki-Miyaura couplings.

Strategic Solution: This protocol employs a self-validating, tandem approach:

  • Pd-Catalyzed Borylation: The recalcitrant aryl chloride is converted into a highly reactive arylboronate using bis(pinacolato)diboron (B2Pin2) and a bulky, electron-rich phosphine ligand (e.g., XPhos)[2][3].

  • Suzuki-Miyaura Cross-Coupling: The resulting boronate is coupled with an aryl halide to build the polyphenol carbon skeleton.

  • Global O-Demethylation: Boron Tribromide (BBr3) is utilized to cleave the methyl ethers. The Lewis acidic boron coordinates to the ether oxygen, weakening the O–CH3 bond and allowing bromide to attack the methyl group, revealing the final polyphenol without the use of basic aqueous conditions[4].

Reaction Workflow & Pathway

G A 2-Chloro-1,3,5- trimethoxybenzene (Precursor) B Pd-Catalyzed Borylation (B2Pin2) A->B Step 1 C Arylboronate Intermediate B->C D Suzuki-Miyaura Cross-Coupling (Ar-X) C->D Step 2 E Polymethoxy Scaffold D->E F Global Demethylation (BBr3, CH2Cl2) E->F Step 3 G Target Polyphenol (e.g., Phloroglucinol) F->G

Workflow for the modular synthesis of polyphenols from 2-Chloro-1,3,5-trimethoxybenzene.

Experimental Protocols

Protocol A: Synthesis of the Polymethoxy Carbon Skeleton (Borylation & Coupling)

Note: This protocol utilizes a one-pot, two-step borylation/Suzuki coupling strategy to minimize the handling of the intermediate boronate.

Reagents & Materials:

  • 2-Chloro-1,3,5-trimethoxybenzene (1.0 equiv)

  • Bis(pinacolato)diboron (B2Pin2) (1.5 equiv)

  • Pd2(dba)3 (2 mol%) and XPhos (8 mol%)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-Chloro-1,3,5-trimethoxybenzene, B2Pin2, KOAc, Pd2(dba)3, and XPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M relative to the precursor). Degas the mixture via three freeze-pump-thaw cycles.

  • Borylation: Heat the reaction mixture to 100 °C for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material and the appearance of a highly UV-active, slightly more polar spot confirms the formation of the arylboronate[3].

  • In-Situ Coupling: Cool the flask to room temperature. Add the desired aryl halide (0.9 equiv), Pd(dppf)Cl2 (5 mol%), and an aqueous solution of K2CO3 (2.0 M, 3.0 equiv).

  • Secondary Heating: Heat the mixture to 90 °C for an additional 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash column chromatography to isolate the polymethoxy scaffold.

Protocol B: Global O-Demethylation to Yield Free Polyphenols

Causality of Reagent Choice: BBr3 is selected over harsh protic acids (like HBr/AcOH) to prevent the degradation of the electron-rich aromatic core. The reaction must be initiated at low temperatures to control the highly exothermic Lewis acid-base complexation[4].

Reagents & Materials:

  • Polymethoxy intermediate (1.0 equiv)

  • Boron Tribromide (BBr3, 1.0 M solution in CH2Cl2) (1.2 equiv per methoxy group)

  • Anhydrous Dichloromethane (CH2Cl2)

Step-by-Step Methodology:

  • Preparation: Dissolve the polymethoxy intermediate in anhydrous CH2Cl2 (0.1 M) in a flame-dried round-bottom flask under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C (or -78 °C for highly sensitive substrates) using an ice/water or dry ice/acetone bath[4].

  • BBr3 Addition: Add the BBr3 solution dropwise via syringe over 15 minutes.

    • Causality: Dropwise addition prevents localized heating, which can lead to undesired bromination of the highly activated aromatic ring.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (25 °C) and stir for 12–18 hours[4].

    • Self-Validation: An aliquot quenched in MeOH and analyzed via LC-MS should show a mass shift corresponding to the loss of all methyl groups ( −14 Da per methoxy group).

  • Quenching: Cool the flask back to 0 °C. Carefully and slowly add methanol (or ice water) dropwise to quench the excess BBr3. Warning: This step is highly exothermic and evolves HBr gas.

  • Extraction: Remove the solvent under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the crude polyphenol. Purify via reverse-phase chromatography if necessary.

Quantitative Data & Optimization Matrix

The following table summarizes expected yields and reaction parameters when utilizing 2-Chloro-1,3,5-trimethoxybenzene to synthesize various polyphenol classes.

Target ScaffoldCoupling PartnerBorylation Yield (%)Coupling Yield (%)Demethylation Yield (%)Overall Yield (%)
Phloroglucinol Biphenyls Bromobenzene derivatives>95% (In-situ)78–85%85–92%~65–75%
Flavonoid Precursors 2-Bromobenzaldehyde>95% (In-situ)70–75%80–88%~55–60%
Diaryl Methanes Benzyl bromidesN/A (Direct Grignard)65–70%90–95%~60–65%

Note: Borylation yields are typically near-quantitative; thus, a one-pot borylation/coupling procedure is highly recommended to minimize losses during the isolation of the boronate intermediate.

References

  • Title: CAS No : 67827-56-9 | Product Name : 2-Chloro-1,3,5-trimethoxybenzene Source: pharmaffiliates.com URL: 2

  • Title: 2-Chloro-1,3,5-trimethoxybenzene | 67827-56-9 Source: chemicalbook.com URL: 3

  • Title: Special Issue : Advances in Polyphenol-Based Multifunctional Materials Source: mdpi.com URL: 1

  • Title: (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives as carbonic anhydrase isoenzymes inhibitors Source: tandfonline.com URL: 4

Sources

Application

Application Notes and Protocols for the Friedel-Crafts Acylation of 2-Chloro-1,3,5-trimethoxybenzene

Abstract This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the Friedel-Crafts acylation of 2-Chloro-1,3,5-trimethoxybenzene. This highly activated...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the Friedel-Crafts acylation of 2-Chloro-1,3,5-trimethoxybenzene. This highly activated aromatic substrate presents unique opportunities and challenges. These notes detail the underlying mechanistic principles, offer guidance on reagent and catalyst selection, provide step-by-step experimental protocols, and discuss troubleshooting and safety considerations. The aim is to equip scientists with the expertise to successfully synthesize acylated derivatives of 2-Chloro-1,3,5-trimethoxybenzene, which are valuable intermediates in the synthesis of complex organic molecules.

Introduction and Strategic Overview

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of a carbon-carbon bond by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution (EAS) reaction is fundamental for producing aryl ketones, which are precursors to a vast array of pharmaceuticals, agrochemicals, and specialty materials.[2]

The substrate at the center of this guide, 2-Chloro-1,3,5-trimethoxybenzene, is a particularly interesting starting material.[3] Its key characteristics include:

  • High Electron Density: The benzene ring is rendered exceptionally electron-rich by three powerful electron-donating methoxy groups (-OCH₃), making it highly activated towards electrophilic attack.[4]

  • Modulated Reactivity: A single chloro group (-Cl) acts as a weak deactivator through its inductive effect, yet it also directs incoming electrophiles to the ortho and para positions.

This combination of strong activation from the methoxy groups and the directing influence of all four substituents necessitates a carefully controlled approach to achieve high regioselectivity and yield. This guide explains the causal relationships behind experimental choices to ensure reproducible and optimized outcomes.

Mechanism and Regioselectivity

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Friedel-Crafts acylation proceeds through a well-established multi-step pathway.[5][6]

  • Generation of the Electrophile: The reaction commences with the activation of an acylating agent (typically an acyl chloride or anhydride) by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, facilitating its departure and generating a highly reactive, resonance-stabilized acylium ion .[6][7] This is the key electrophile in the reaction.

  • Electrophilic Attack: The π-electron system of the 2-Chloro-1,3,5-trimethoxybenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[8] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[6][9]

  • Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[7][9] This restores the aromatic system and yields the aryl ketone product.

  • Product-Catalyst Complexation: The carbonyl oxygen of the newly formed ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst.[10][11] This sequestration means that the catalyst is not truly catalytic; it must be used in at least stoichiometric amounts. An aqueous workup is required to hydrolyze this complex and liberate the final product.

Controlling Regioselectivity

For 2-Chloro-1,3,5-trimethoxybenzene, the positions available for substitution are C4 and C6. Due to the molecule's symmetry, these positions are chemically equivalent. The directing effects of the substituents converge to strongly favor acylation at these sites:

  • Methoxy Groups (-OCH₃): These are powerful activating, ortho, para-directing groups. The C4 position is ortho to the methoxy group at C5 and para to the methoxy group at C1. The C6 position is ortho to the methoxy group at C1 and para to the methoxy group at C3.

  • Chloro Group (-Cl): This is a deactivating, ortho, para-directing group. The C4 and C6 positions are meta to the chloro group, which is the least deactivated position relative to the chlorine.

The overwhelming electronic activation and directing influence of the three methoxy groups dominate, making the C4/C6 positions the exclusive sites of acylation.

Caption: Directing effects on 2-Chloro-1,3,5-trimethoxybenzene.

Selection of Catalysts and Reagents

The choice of catalyst and acylating agent is paramount and must be tailored to the highly activated nature of the substrate.

Lewis Acid Catalysts

While aluminum chloride (AlCl₃) is the traditional workhorse for Friedel-Crafts reactions, its high reactivity can be detrimental with polymethoxybenzenes, potentially causing a common side reaction: demethylation .[12] A careful evaluation of alternatives is warranted.

CatalystRelative StrengthAdvantagesDisadvantages & Mitigation
AlCl₃ Very StrongHigh reactivity, readily available.High risk of demethylation.[12] Use at low temperatures (-10°C to 0°C).
FeCl₃ StrongOften effective, less harsh than AlCl₃.Can still cause demethylation; requires careful temperature control.
ZnCl₂ ModerateMilder catalyst, lower risk of side reactions.May require higher temperatures or longer reaction times.
SnCl₄ StrongEffective, soluble in organic solvents.Moisture sensitive, can be difficult to remove during workup.
Zeolites (e.g., H-Beta) Solid AcidReusable, environmentally benign, easy separation via filtration, can enhance regioselectivity.[12]May require higher temperatures and specific solvent systems (e.g., acetic acid).[12]
Acylating Agents

The two primary classes of acylating agents offer distinct advantages.

  • Acyl Chlorides (R-COCl): These are highly reactive and the most common choice. The reaction generates hydrogen chloride (HCl) gas as a byproduct.[13]

  • Carboxylic Anhydrides ((R-CO)₂O): These are less reactive than their chloride counterparts but are often easier to handle, less corrosive, and produce a carboxylic acid byproduct, which can be less problematic to manage in an industrial setting.[1][2][13]

For most lab-scale syntheses, acyl chlorides provide reliable and rapid conversion when paired with an appropriate Lewis acid and strict temperature control.

Experimental Protocols

Safety First: All operations should be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. Lewis acids and acyl chlorides are corrosive and react violently with water. All glassware must be flame- or oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Acetylation using Acetyl Chloride and Aluminum Chloride

This protocol details a classic approach for the synthesis of 1-(2-Chloro-3,5-dimethoxyphenyl)ethanone (assuming acylation occurs at the C4 position and renumbering of the product).

Materials:

  • 2-Chloro-1,3,5-trimethoxybenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask (flame-dried) with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.[11]

  • Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0°C using an ice-water bath.

  • Acylium Ion Formation: In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. Stir for an additional 15 minutes at 0°C.

  • Substrate Addition: Prepare a solution of 2-Chloro-1,3,5-trimethoxybenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl (10 mL of acid for every 25 g of ice).[10] While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This will decompose the aluminum chloride complex in a highly exothermic process.

  • Extraction and Purification:

    • Transfer the quenched mixture to a separatory funnel. Separate the layers and collect the organic (bottom DCM) layer.[10]

    • Extract the aqueous layer twice more with DCM.

    • Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]

    • Purify the resulting crude solid or oil by recrystallization (e.g., from ethanol) or silica gel column chromatography.

Protocol 2: Acylation using Acetic Anhydride and Ferric Chloride

This protocol offers a slightly milder alternative to the AlCl₃ method.

Materials:

  • Same as Protocol 1, but replace Acetyl Chloride with Acetic Anhydride ((CH₃CO)₂O) and AlCl₃ with Anhydrous Ferric Chloride (FeCl₃).

Procedure:

  • Setup and Catalyst: Follow steps 1 and 2 from Protocol 1, using anhydrous FeCl₃ (1.2 eq.) in place of AlCl₃.

  • Reagent Addition: Add acetic anhydride (1.1 eq.) dropwise to the FeCl₃ suspension at 0°C.

  • Substrate Addition & Reaction: Follow steps 4 and 5 from Protocol 1. Note that the reaction may require a longer time or gentle warming (e.g., to 40°C) to proceed to completion. Monitor closely by TLC.

  • Workup and Purification: The workup procedure is identical to steps 6 and 7 in Protocol 1.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble Flame-Dried Apparatus under Inert Atmosphere (N2) B Suspend Lewis Acid (e.g., AlCl3) in Anhydrous Solvent (DCM) A->B C Cool to 0°C B->C D Dropwise Addition of Acylating Agent (e.g., Acyl Chloride) C->D E Dropwise Addition of Substrate (2-Chloro-1,3,5-trimethoxybenzene) D->E F Stir at 0°C, then Warm to RT Monitor by TLC E->F G Quench Reaction in Ice/HCl to Decompose Catalyst Complex F->G H Extract with Organic Solvent G->H I Wash (H2O, NaHCO3, Brine) H->I J Dry, Filter, and Concentrate I->J K Purify (Recrystallization or Chromatography) J->K

Caption: General experimental workflow for Friedel-Crafts acylation.

Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity. For the expected product, 4-acetyl-2-chloro-1,3,5-trimethoxybenzene , the following spectroscopic signatures are anticipated:

  • ¹H NMR:

    • Aromatic Protons: A singlet for the remaining proton at the C6 position.

    • Methoxy Protons: Three distinct singlets for the three -OCH₃ groups, each integrating to 3H.

    • Acetyl Protons: A singlet around δ 2.5 ppm for the -COCH₃ group, integrating to 3H.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the δ 195-205 ppm range.

    • Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring.

    • Methoxy Carbons: Three distinct signals for the -OCH₃ carbons.

    • Acetyl Carbon: A signal for the methyl carbon of the acetyl group.

  • IR Spectroscopy:

    • A strong, sharp absorption band between 1670-1690 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) corresponding to the calculated mass of the product. The isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (hydrolyzed by moisture).2. Impure starting materials.3. Insufficient reaction time or temperature.1. Use fresh, anhydrous Lewis acid; ensure all glassware is dry and the system is inert.2. Purify reagents before use.3. Allow for longer reaction times or gently warm the mixture, monitoring by TLC.
Significant Demethylation 1. Lewis acid is too harsh (e.g., AlCl₃).2. Reaction temperature is too high.1. Switch to a milder catalyst like ZnCl₂ or FeCl₃.[12]2. Maintain strict low-temperature control throughout the addition and initial reaction phase.
Diacylation Observed The substrate is highly activated, overcoming the deactivation of the first acyl group.[11]1. Use the acylating agent as the limiting reagent (≤1.0 eq.).2. Ensure efficient stirring to avoid localized high concentrations of reagents.
Difficult Workup (Emulsions) Formation of aluminum hydroxides or other insoluble salts.Add more organic solvent and brine to help break the emulsion. A slow, careful quench can sometimes minimize the formation of fine precipitates.

References

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). LibreTexts Chemistry. [Link]

  • Friedel Crafts - Acylation - Reaction Mechanism Notes. Organic Chemistry Revision Sheets. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. [Link]

  • Explaining the Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Ch12: Friedel-Crafts acylation. University of Calgary Chemistry. [Link]

  • Friedel Craft's reaction of Anisole. (2023). YouTube. [Link]

  • "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011). Organic Letters - ACS Publications. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). LibreTexts Chemistry. [Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry. [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Study Chemistry with Us. [Link]

  • The reaction of acyl chlorides with benzene. Chemguide. [Link]

  • Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Solid Acid Catalysts under Solvent-Free Condition. International Journal of Scientific & Engineering Research. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

  • Article - SciSpace. SciSpace. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). LibreTexts Chemistry. [Link]

  • Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Synlett. [Link]

  • Friedel–Crafts alkylation of benzene with (polychloromethyl)silanes. ResearchGate. [Link]

  • A High Yield, Selective Synthesis of 1,3,5-Trimethoxybenzene. ResearchGate. [Link]

  • A Rational Pre-Catalyst Design for Bis-Phosphine Mono-Oxide Palladium Catalyzed Reactions - Supporting Information. Angewandte Chemie. [Link]

  • Synthesis of aromatic polyketones by nonstoichiometric Friedel–Crafts polycondensation using AlCl3. Polymer Chemistry (RSC Publishing). [Link]

  • Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. [Link]

  • Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition. [Link]

  • Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society. [Link]

  • Friedel-Crafts Acylation: alternative reagents. YouTube. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
  • 1,3,5-Trichloro-2-methoxybenzene. Acta Crystallographica Section E. [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Benzene, 1,3,5-trichloro-2-methoxy-. NIST WebBook. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2-Chloro-1,3,5-trimethoxybenzene recrystallization

Welcome to the Technical Support Center for the purification and isolation of 2-Chloro-1,3,5-trimethoxybenzene (CAS: 67827-56-9). As a Senior Application Scientist, I have designed this guide to move beyond basic procedu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of 2-Chloro-1,3,5-trimethoxybenzene (CAS: 67827-56-9).

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. In drug development and synthetic methodology, 2-Chloro-1,3,5-trimethoxybenzene is a critical building block, frequently utilized in Pd-catalyzed borylation to produce sterically demanding arylboronates[1]. However, its synthesis via electrophilic aromatic substitution (e.g., using sodium hypochlorite or N-chlorosuccinimide) notoriously yields a mixture containing unreacted starting material and over-chlorinated byproducts[2].

This guide provides a self-validating framework to diagnose impurity profiles, execute precision recrystallization, and troubleshoot phase-separation issues.

I. Quantitative Diagnostic Data

Before initiating any purification, you must establish the baseline composition of your crude mixture. Because the polarities of the starting material, product, and dichloro-impurity are nearly identical, TLC is often insufficient. 1H NMR (in CDCl3) is the most reliable, self-validating diagnostic tool for this workflow.

Table 1: 1H NMR Diagnostic Shift Profile (CDCl3)

Compound Aromatic Protons (δ ppm) Methoxy Protons (δ ppm) Structural Implication
1,3,5-Trimethoxybenzene (Starting Material) ~6.08 (s, 3H) 3.77 (s, 9H) Under-chlorination; highly soluble in cold alcohols.
2-Chloro-1,3,5-trimethoxybenzene (Target) 6.18 (s, 2H) 3.88 (s, 6H), 3.81 (s, 3H) Desired mono-chlorinated product[2][3].

| 2,4-Dichloro-1,3,5-trimethoxybenzene (Impurity) | 6.38 (s, 1H) | 3.91 (s, 6H), 3.89 (s, 3H) | Over-chlorination; co-crystallization risk[2]. |

II. Purification Troubleshooting Workflow

Use the diagnostic logic below to determine the precise physical intervention required based on your NMR integration data.

Troubleshooting_Logic Start Crude 2-Chloro-1,3,5-trimethoxybenzene NMR 1H NMR Analysis (Aromatic Region 6.0-6.5 ppm) Start->NMR Decision Impurity Profile? NMR->Decision HighSM >5% Starting Material (Peak at ~6.08 ppm) Decision->HighSM Under-chlorinated HighDi >2% Dichloro-impurity (Peak at 6.38 ppm) Decision->HighDi Over-chlorinated Optimal Purity >98% (Peak at 6.18 ppm) Decision->Optimal Target met ActionSM Cold Aliphatic Wash (Hexane, 0°C) HighSM->ActionSM ActionDi Fractional Recrystallization (Absolute EtOH, Slow Cool) HighDi->ActionDi Final Pure Crystalline Product (Vacuum Dried) Optimal->Final ActionSM->NMR Re-evaluate ActionDi->NMR Re-evaluate

Diagnostic workflow for identifying and resolving 2-Chloro-1,3,5-trimethoxybenzene impurities.

III. Core Protocol: Precision Recrystallization

Scientific Rationale: Halogenated trimethoxybenzenes exhibit a steep solubility gradient in absolute ethanol. The highly polar methoxy groups interact strongly with the alcohol, but the disruption of crystal packing by the asymmetric chlorine atom makes the mono-chloro derivative highly soluble at reflux, yet prone to rapid crystallization at 0 °C[4].

Step-by-Step Methodology:

  • Solvent Saturation: Suspend the crude solid in a minimal volume of boiling absolute ethanol (approx. 3-5 mL per gram of crude).

    • Causality: Using the absolute minimum volume at the boiling point ensures maximum supersaturation upon cooling. Excess solvent will drastically reduce your final yield due to the compound's baseline solubility.

  • Hot Filtration (Optional but Recommended): Rapidly filter the boiling solution through a pre-warmed Buchner funnel.

    • Causality: Removes insoluble polymeric byproducts or inorganic salts (e.g., NaCl if sodium hypochlorite was used) generated during the chlorination step[2].

  • Controlled Nucleation (Critical Step): Remove the flask from heat, cover it, and allow it to cool to room temperature undisturbed for 2 hours.

    • Causality: Rapid cooling (e.g., plunging directly into ice) causes kinetic precipitation, which traps the structurally similar 2,4-dichloro impurity within the crystal lattice. Slow cooling favors thermodynamic crystal growth, selectively excluding the dichloro analog.

  • Maturation: Transfer the flask to an ice bath (0–5 °C) for 1 hour.

    • Causality: Lowers the kinetic energy of the system, driving the remaining mono-chlorinated product out of the mother liquor to maximize recovery.

  • Isolation & Displacement Washing: Vacuum filter the crystals. Wash the filter cake with a small volume (1-2 mL/g) of ice-cold ethanol or cold hexane.

    • Causality: The cold wash displaces the mother liquor—which contains the highly soluble unreacted 1,3,5-trimethoxybenzene—without dissolving the purified target crystals.

  • Desiccation: Dry the crystals under high vacuum (≤ 1 mbar) at room temperature to a constant weight.

IV. Troubleshooting FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A1: Oiling out occurs when a compound precipitates above its melting point or when the solvent system's dielectric constant is skewed by impurities. 2-Chloro-1,3,5-trimethoxybenzene frequently oils out if residual non-polar reaction solvents (like dichloromethane) remain in the crude matrix.

  • Corrective Action: Evaporate the crude mixture to complete dryness under high vacuum before attempting recrystallization. If oiling persists in boiling ethanol, allow the solution to cool to 40 °C and add a single seed crystal to induce heterogeneous nucleation before the oil phase separates.

Q2: My 1H NMR shows persistent 2,4-dichloro-1,3,5-trimethoxybenzene contamination (>5%). Why didn't standard recrystallization remove it? A2: The 2,4-dichloro derivative has a nearly identical crystal packing energy and polarity to the mono-chloro product[2]. If your cooling ramp is too fast, they will co-crystallize as a solid solution.

  • Corrective Action: You must perform a strict fractional recrystallization. Re-dissolve the mixture in absolute ethanol, but halt the cooling process at 15 °C and filter immediately. The dichloro impurity is slightly less soluble and will enrich in the mother liquor or first crop depending on the exact molar ratio. Alternatively, literature protocols for heavily halogenated trimethoxybenzenes suggest switching to a binary solvent system like 3:1 pentane/chloroform[4].

Q3: How can I remove unreacted 1,3,5-trimethoxybenzene without losing my product? A3: Unreacted starting material lacks the halogen atom, making its crystal lattice significantly less stable and highly soluble in cold aliphatic solvents.

  • Corrective Action: Triturate (slurry) the crude solid in ice-cold hexane for 15 minutes, then filter. The starting material will dissolve into the hexane, leaving the 2-chloro-1,3,5-trimethoxybenzene on the filter paper.

V. References

  • CAS No : 67827-56-9 | Product Name : 2-Chloro-1,3,5-trimethoxybenzene - Pharmaffiliates.

  • 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts - The Royal Society of Chemistry.

  • Sodium Hypochlorite Pentahydrate as a Chlorinating Reagent: Application to the Tandem Conversion of β,γ-Unsaturated Carboxylic Acids to α,β-Unsaturated Lactones - MDPI.

  • DABCO as a Practical Catalyst for Aromatic Halogenation with N‑Halosuccinimides - Semantic Scholar.

Sources

Optimization

Technical Support Center: Solvent Optimization for 2-Chloro-1,3,5-trimethoxybenzene Workflows

Welcome to the Technical Support Center for 2-Chloro-1,3,5-trimethoxybenzene (Cl-TMB) . As a Senior Application Scientist, I frequently encounter researchers struggling with the reactivity and solubility profiles of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-1,3,5-trimethoxybenzene (Cl-TMB) . As a Senior Application Scientist, I frequently encounter researchers struggling with the reactivity and solubility profiles of this specific compound.

The core troubleshooting issue with Cl-TMB stems from its unique electronic topology. The three methoxy groups at the 1, 3, and 5 positions strongly donate electron density into the aromatic ring via resonance. While this makes the parent compound (1,3,5-trimethoxybenzene) exceptionally reactive toward electrophilic aromatic substitution (forming Cl-TMB rapidly), it simultaneously renders the C-Cl bond in Cl-TMB highly electron-rich and sterically hindered. This significantly raises the activation energy required for oxidative addition in cross-coupling reactions. Consequently, solvent selection is not merely a matter of solubility; it is the primary thermodynamic lever you have to drive these reactions forward.

Mechanistic Decision Tree for Solvent Selection

Depending on whether you are synthesizing Cl-TMB, utilizing it as a cross-coupling electrophile, or degrading it via photocatalysis, your solvent system must adapt to stabilize the specific transition states involved.

SolventOptimization A Cl-TMB Workflows B Pd-Catalyzed Borylation A->B Cross-Coupling C Electrophilic Chlorination A->C Synthesis / Quenching D Photocatalytic Dehalogenation A->D Degradation E 1,4-Dioxane (Non-polar, High B.P.) B->E Solubilizes catalyst & base F Acetone / Water (Polar, Phase Transfer) C->F Stabilizes ionic intermediates G Acetonitrile (Polar Aprotic, SET) D->G Prevents radical quenching

Decision tree for Cl-TMB solvent selection based on reaction mechanisms.

Quantitative Data: Solvent Optimization Matrix

To facilitate rapid experimental design, the following table summarizes the optimal solvent parameters required for the three most common Cl-TMB workflows.

Reaction WorkflowRecommended SolventDielectric Constant (ε)Boiling Point (°C)Mechanistic Rationale
Electrophilic Chlorination Acetone / Water (1.5:1)~21 (mixed)~65Balances solubility of the highly organic TMB and inorganic hypochlorite salts; resists oxidation[1].
Pd-Catalyzed Borylation 1,4-Dioxane2.2101High B.P. provides thermal energy to overcome steric hindrance; supports partial KOAc base solubility[2].
Photocatalytic Dehalogenation Acetonitrile (MeCN)37.582High polarity stabilizes single-electron transfer (SET) intermediates; prevents radical quenching[3].
Analytical Extraction Toluene2.4110Provides excellent phase separation and extraction efficiency for Cl-TMB from aqueous environmental samples[1].

Self-Validating Experimental Protocols

Protocol A: Synthesis of Cl-TMB via Electrophilic Chlorination

Mechanism: Electrophilic Aromatic Substitution (EAS) Solvent Rationale: A mixture of acetone and water is utilized. Water is necessary to solubilize the chlorinating agent (e.g., Trichloroisocyanuric acid or NaOCl), while acetone solvates the highly lipophilic TMB. Acetone is specifically chosen over alcohols because it resists oxidation by hypochlorite species[1].

  • Substrate Dissolution: Dissolve 10.0 mmol of 1,3,5-trimethoxybenzene in 15 mL of HPLC-grade Acetone.

  • Aqueous Addition: Add 10 mL of deionized water. The solution should remain clear; if precipitation occurs, add acetone dropwise until homogenous.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lower temperatures prevent over-chlorination to the dichloro-derivative.

  • Reagent Introduction: Slowly add the chlorinating agent (e.g., 3.3 mmol of Trichloroisocyanuric acid) in small portions over 15 minutes[1].

  • Self-Validation (In-Process): After 1 hour, sample 10 µL of the reaction mixture, dilute in 1 mL ethyl acetate, and spot on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material TMB ( Rf​ ~0.50) should be entirely absent, replaced by a single spot for Cl-TMB ( Rf​ ~0.55).

  • Quenching & Isolation: Quench with 10% aqueous sodium sulfite, extract with diethyl ether, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Protocol B: Pd-Catalyzed Borylation of Cl-TMB

Mechanism: Transition Metal Cross-Coupling Solvent Rationale: Anhydrous 1,4-Dioxane is selected due to its high boiling point (101 °C), which provides the thermal energy necessary to overcome the steric hindrance of the two ortho-methoxy groups during the rate-limiting oxidative addition step[2].

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with Cl-TMB (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), KOAc (3.0 equiv), and Pd2​(dba)3​ (0.05 equiv) with XPhos ligand (0.1 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M substrate concentration.

  • Thermal Activation: Seal the tube, transfer to a fume hood, and heat at 100 °C for 18 hours.

  • Self-Validation (In-Process): Pull a 50 µL aliquot, filter through a short celite plug with ethyl acetate, and analyze via GC-MS. Validate the reaction by confirming the disappearance of the Cl-TMB molecular ion (m/z 202) and the appearance of the boronate ester product.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry, and purify via flash chromatography.

Troubleshooting FAQs

Q: Why is my Cl-TMB borylation reaction yielding protodehalogenated byproduct (1,3,5-trimethoxybenzene) instead of the boronate? A: Protodehalogenation is a common side reaction in the Pd-catalyzed cross-coupling of highly electron-rich aryl chlorides. It occurs when the solvent is not strictly anhydrous. Trace water acts as a proton source following the oxidative addition step, prematurely terminating the catalytic cycle. Ensure your 1,4-Dioxane is distilled over sodium/benzophenone and stored over activated 4Å molecular sieves.

Q: Can I use methanol or ethanol instead of acetone for the chlorination of TMB? A: No. While alcohols are polar and miscible with water, they are highly susceptible to oxidation by strong chlorinating agents (like NaOCl or trichloroisocyanuric acid)[4]. This leads to the formation of aldehydes or ketones, consuming your reagent and altering the reaction stoichiometry. Acetone is resistant to oxidation under these conditions, making it the superior co-solvent[1].

Q: I am using TMB as a quencher for free chlorine in water analysis. How do I efficiently extract the resulting Cl-TMB for GC-MS analysis? A: Cl-TMB is highly lipophilic and partitions poorly into water. For quantitative recovery from aqueous matrices, perform a liquid-liquid extraction using Toluene. Toluene provides excellent phase separation, does not form stable emulsions with water, and is highly compatible with downstream GC-MS analysis[1].

Q: My photocatalytic dehalogenation of Cl-TMB is stalling. What solvent parameters should I check? A: Photocatalytic dehalogenation relies on single-electron transfer (SET) to form a radical anion intermediate. If you are using a non-polar solvent, the ionic intermediates will not be stabilized. Switch to a highly polar aprotic solvent like Acetonitrile (MeCN) and ensure the solvent is thoroughly degassed, as dissolved oxygen will quench the excited state of your photocatalyst (e.g., deazaflavins)[3].

Sources

Troubleshooting

Troubleshooting low reactivity of 2-Chloro-1,3,5-trimethoxybenzene in coupling

Topic: Overcoming Low Reactivity of 2-Chloro-1,3,5-trimethoxybenzene Welcome to the Advanced Application Support guide for palladium-catalyzed cross-coupling. This module addresses one of the most notoriously unreactive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Reactivity of 2-Chloro-1,3,5-trimethoxybenzene

Welcome to the Advanced Application Support guide for palladium-catalyzed cross-coupling. This module addresses one of the most notoriously unreactive substrates in organic synthesis: 2-chloro-1,3,5-trimethoxybenzene (also referred to as 1-chloro-2,4,6-trimethoxybenzene)[1].

The Root Cause: Mechanistic Bottlenecks

When troubleshooting this substrate, researchers must understand that its low reactivity is not a symptom of poor technique, but a fundamental consequence of its electronic and steric profile. The failure of standard coupling conditions stems from two compounding factors:

  • Electronic Deactivation (The Oxidative Addition Bottleneck): Aryl chlorides intrinsically possess a high carbon-chlorine bond-dissociation energy (BDE ~330 kJ/mol), which typically makes oxidative addition the rate-limiting step[2]. In 2-chloro-1,3,5-trimethoxybenzene, the three methoxy (-OMe) groups exert a powerful positive mesomeric (+M) effect. This floods the aromatic ring with electron density, thermodynamically and kinetically resisting the insertion of an electron-rich Pd(0) center into the C-Cl bond.

  • Steric Congestion (The Transmetalation Bottleneck): The chloride leaving group is flanked by two ortho-methoxy groups. This di-ortho substitution creates a massive steric shield that not only hinders the initial approach of the catalyst but severely impedes the transmetalation step, where the bulky nucleophile must coordinate to the Pd(II) center.

G Pd0 Pd(0)L_n Active Species Requires Electron-Rich Ligand OA Oxidative Addition Deactivated by +M of 3x -OMe Pd0->OA C-Cl Activation PdII Pd(II) Aryl Chloride Complex Sterically Congested OA->PdII TM Transmetalation Blocked by Di-ortho Substituents PdII->TM Base / Nucleophile PdII_TM Pd(II) Diaryl Complex TM->PdII_TM RE Reductive Elimination Accelerated by Ligand Bulk PdII_TM->RE RE->Pd0 Catalyst Regeneration Prod Coupled Biaryl Product RE->Prod

Fig 1. Catalytic bottlenecks in cross-coupling of 2-chloro-1,3,5-trimethoxybenzene.

Troubleshooting FAQs

Q: Why does my reaction yield 0% conversion with standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2? A: Standard phosphine ligands lack the necessary electron density to push the Pd(0) center into the highly electron-rich C-Cl bond[2]. Furthermore, they do not possess the specific steric architecture required to force reductive elimination once the bulky intermediate is formed. To overcome this, you must use highly active transition-metal catalysts equipped with bulky, electron-rich ligands[2].

Q: Which ligand classes are proven to work for this specific substrate profile? A: You must utilize ligands that balance extreme electron donation with flexible steric bulk.

  • Dialkylbiarylphosphines (Buchwald Ligands): Ligands like XPhos and SPhos are highly effective[3]. The dialkylphosphine moiety provides immense electron density for oxidative addition, while the biaryl backbone features a unique π-interaction and flexible steric bulk that dramatically improves the rate of reductive elimination[4].

  • N-Heterocyclic Carbenes (NHCs): NHC ligands with flexible steric bulk allow for the room-temperature Suzuki cross-coupling of sterically hindered aryl chlorides by accommodating the hindered substrate while promoting monoligation[5].

Q: How do I optimize the transmetalation step to bypass the di-ortho methoxy shielding? A: Transmetalation of sterically hindered substrates is highly sensitive to the base and solvent. The presence of a suitable base makes the transmetalation step more accessible[2]. For Suzuki-Miyaura couplings, using a strong, soluble base like anhydrous Cs2CO3 or K3PO4 in a polar solvent system (e.g., 1,4-Dioxane/H2O or t-AmOH) is critical.

Q: My catalyst seems to die before the reaction completes. How do I improve turnover? A: Because oxidative addition is kinetically slow for this deactivated substrate, catalyst longevity is paramount. Highly stable active catalysts lead to extremely high turnover numbers (TONs) even with deactivated aryl chlorides[6]. Using pre-catalysts that rapidly generate the active Pd(0) species (like Pd G3/G4 palladacycles) prevents catalyst decomposition pathways (e.g., formation of inactive Pd black).

Quantitative Data: Ligand Performance Comparison

The following table summarizes the expected performance of various ligand classes when applied to sterically hindered, electron-rich aryl chlorides under standard Suzuki-Miyaura conditions (1-2 mol% Pd, 100 °C, 24h).

Ligand ClassExample LigandOxidative Addition CapacityReductive Elimination EfficiencyTypical Yield (%) for Di-ortho Aryl Chlorides
TriarylphosphinePPh3LowPoor< 5%
Bidentate PhosphinedppfLowModerate< 15%
DialkylbiarylphosphineXPhosHigh[3]Excellent[4]> 90%
N-Heterocyclic CarbeneFlexible NHCHighExcellent[5]> 90%
Self-Validating Experimental Protocol

Workflow: Suzuki-Miyaura Coupling of 2-Chloro-1,3,5-trimethoxybenzene using XPhos-Pd-G3

Causality & Validation: This protocol uses a 3rd-generation Buchwald precatalyst (XPhos-Pd-G3) to ensure rapid, quantitative generation of the active monoligated Pd(0)-XPhos species without requiring harsh reductants. The protocol is designed to be self-validating through visual cues and TLC/GC-MS checkpoints.

Materials:

  • 2-Chloro-1,3,5-trimethoxybenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos-Pd-G3 (2.0 mol%)

  • XPhos ligand (2.0 mol%)

  • K3PO4 (aqueous, 0.5 M) or Cs2CO3 (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Pre-catalyst Activation (Visual Checkpoint): In a flame-dried Schlenk tube under an argon atmosphere, add XPhos-Pd-G3 (2 mol%) and free XPhos (2 mol%). Add 1 mL of anhydrous 1,4-dioxane. Stir for 5 minutes.

    • Validation: The solution should transition to a clear, pale yellow/orange color, indicating the successful formation of the active L-Pd(0) species. If the solution turns black, Pd(0) has aggregated into inactive palladium black due to oxygen contamination.

  • Substrate Addition: Add 2-chloro-1,3,5-trimethoxybenzene (1.0 mmol) and the arylboronic acid (1.5 mmol) to the reaction vessel.

  • Base Addition & Degassing: Add K3PO4 (2.0 mmol, either as a solid or a degassed aqueous solution). Immediately subject the entire mixture to three cycles of freeze-pump-thaw degassing.

    • Causality: Electron-rich phosphines like XPhos are highly susceptible to oxidation at elevated temperatures. Strict anaerobic conditions are mandatory.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath for 12-24 hours.

  • In-Process Monitoring (GC-MS Checkpoint): After 4 hours, cool a 50 µL aliquot, dilute with EtOAc, and filter through a short plug of silica. Analyze via GC-MS.

    • Validation: You should observe the consumption of the aryl chloride (m/z 202) and the appearance of the biaryl product mass. The absence of the dehalogenated byproduct (1,3,5-trimethoxybenzene, m/z 168) confirms that transmetalation and reductive elimination are successfully outcompeting protodehalogenation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO4, and concentrate in vacuo. Purify via flash column chromatography.

References
  • [5] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature, Organic Chemistry Portal. 5

  • [3] Buchwald Ligands, Sigma Aldrich. 3

  • [6] Extremely high activity catalysts for the Suzuki coupling of aryl chlorides: the importance of catalyst longevity, Chemical Communications (RSC Publishing). 6

  • [4] Buchwald Ligands Review, Entegris. 4

  • [2] Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig, D-nb.info. 2

  • [1] 1.2.3 The Buchwald–Hartwig Reaction, Thieme E-Books. 1

Sources

Optimization

Technical Support Center: Purification of Chloro-1,3,5-trimethoxybenzene

This guide provides researchers, scientists, and drug development professionals with a comprehensive, troubleshooting-oriented resource for the purification of chlorinated 1,3,5-trimethoxybenzene derivatives. The primary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, troubleshooting-oriented resource for the purification of chlorinated 1,3,5-trimethoxybenzene derivatives. The primary challenge addressed is the removal of unreacted 1,3,5-trimethoxybenzene (TMB) starting material from the desired chlorinated product. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to adapt and troubleshoot your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my crude product and confirm the presence of unreacted 1,3,5-trimethoxybenzene (TMB)?

A1: Before attempting any purification, it is critical to assess the composition of your crude reaction mixture. This initial analysis will inform your choice of purification strategy.

  • Thin-Layer Chromatography (TLC): TLC is the most rapid and cost-effective method for initial assessment. Spot your crude mixture alongside a standard of pure TMB on a silica gel plate. A typical eluent system to start with is a mixture of non-polar and polar solvents, such as Hexane:Ethyl Acetate (e.g., 9:1 or 4:1 v/v).

    • Interpretation: TMB is a symmetrical and relatively non-polar molecule.[1] The introduction of a chlorine atom increases the molecule's overall polarity. Therefore, the desired chloro-derivative should have a lower Retention Factor (Rf) than the starting TMB. If you see a spot in your crude lane that corresponds to the Rf of your TMB standard, you have confirmed its presence.

  • ¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (NMR) provides a quantitative overview.

    • TMB Standard: The ¹H NMR spectrum of TMB is very simple, showing a singlet for the three aromatic protons around δ 6.10 ppm and a singlet for the nine methoxy protons around δ 3.79 ppm.[2]

    • Chloro-derivative: The chlorination breaks the symmetry of the ring. For 2-chloro-1,3,5-trimethoxybenzene, you would expect to see two aromatic protons appearing as a singlet, along with distinct signals for the methoxy groups.

    • Analysis: The presence of a sharp singlet at δ 6.10 ppm in the spectrum of your crude product is a definitive indicator of unreacted TMB. By integrating this peak against a peak from your product, you can estimate the molar ratio of starting material to product.

Q2: What are the primary methods for removing unreacted TMB from my chlorinated product?

A2: The choice of purification technique is dictated by the physical properties of the starting material and the product.[3] Based on the expected changes upon chlorination, two methods are highly effective: Column Chromatography and Recrystallization .

To select the best method, we must understand the differences between the two compounds.

Property1,3,5-Trimethoxybenzene (TMB)2-Chloro-1,3,5-trimethoxybenzene (Product)Rationale for Separation
Molecular Weight 168.19 g/mol [2]202.63 g/mol Increased mass leads to a higher boiling point and can influence crystal lattice energy.
Melting Point 50-53 °C[2]Expected to be higher than TMBA significant difference in melting points and solubility profiles is ideal for recrystallization.
Boiling Point 255 °C[2][4]Expected to be >255 °CThe boiling points are likely too high and too close for effective separation by distillation.
Polarity Relatively Non-polarModerately more polar than TMBThe difference in polarity is the basis for separation by column chromatography.
Solubility Soluble in ethanol, diethyl ether, DMSO, methanol.[1][2][4] Insoluble in water.[1][4]Expected to have similar solvent compatibility but different solubility at various temperatures. Recrystallization of a related dichloro-derivative from ethanol is documented.[5]Differences in solubility in a given solvent at hot vs. cold temperatures are exploited during recrystallization.

This comparison leads to a clear decision-making process for purification.

start Crude Product (TMB + Chloro-TMB) is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or purity requirement high? is_solid->is_oily  No / Impure Solid recrystallization Primary Method: Recrystallization is_solid->recrystallization  Yes is_oily->recrystallization  No, but solidifies after initial cleanup column_chrom Primary Method: Column Chromatography is_oily->column_chrom  Yes check_purity Assess Purity (TLC, NMR) recrystallization->check_purity column_chrom->check_purity

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: In-Depth Protocols

Method 1: Flash Column Chromatography

This is the most versatile method, leveraging the polarity difference between TMB and its chloro-derivative.[3][6] Because the chloro-TMB is more polar, it will adhere more strongly to the silica gel stationary phase and elute later than the less-polar TMB.

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., Hexanes/Ethyl Acetate or Petroleum Ether/Dichloromethane) that gives a good separation between the TMB spot and the product spot.[7][8][9]

    • Aim for an Rf value of ~0.35 for your desired chloro-TMB product.[6] The TMB spot should have a higher Rf (e.g., >0.5).

  • Column Packing (Wet Slurry Method):

    • Select a column with an appropriate diameter for your sample size (a 20-50:1 ratio of silica weight to crude product weight is a good starting point).[6]

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your non-polar eluent (e.g., hexanes).

    • Pour the slurry into the column. Use gentle air pressure or gravity to pack the silica bed, ensuring no air bubbles or cracks form.[6][10] Drain the solvent until it is just level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the elution solvent or a less polar solvent like dichloromethane.

    • Carefully pipette this solution onto the top of the silica bed.

    • Drain the solvent until the sample is absorbed onto the silica. Wash with a very small volume of eluent once or twice, draining the solvent to the top of the silica each time.

  • Elution and Fraction Collection:

    • Carefully add your elution solvent to the column, filling the space above the silica.

    • Begin collecting fractions in test tubes as the solvent flows through the column.

    • Monitor the separation by spotting fractions onto a TLC plate. The less-polar TMB will elute first, followed by the more polar chloro-TMB.

  • Isolation:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield your purified chloro-derivative.

cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation a Select Solvent via TLC b Prepare Silica Slurry a->b c Pack Column b->c d Load Sample c->d e Elute with Solvent d->e f Collect Fractions e->f g Analyze Fractions by TLC f->g h Combine Pure Fractions g->h i Evaporate Solvent h->i j Purified Product i->j

Caption: Standard workflow for purification by flash column chromatography.

Method 2: Recrystallization

If your crude product is a solid, recrystallization is an excellent and often more scalable purification method than chromatography.[3] The goal is to find a solvent in which your chloro-derivative is soluble when hot but sparingly soluble when cold, while the TMB impurity is either very soluble or mostly insoluble at all temperatures.

Given that a related compound, 2,4-dichloro-1,3,5-trimethoxybenzene, can be purified by recrystallization from absolute ethanol, this is an excellent starting point.[5]

  • Solvent Selection:

    • Place a small amount of your crude solid in a test tube. Add a few drops of a potential solvent (e.g., ethanol, methanol, isopropanol).

    • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Upon cooling, pure crystals of the desired product should form, leaving impurities in the solution.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. It is crucial to use the minimum volume to ensure good recovery upon cooling.[7]

  • Hot Filtration (Optional):

    • If there are insoluble impurities (or if you add activated charcoal to remove colored impurities), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.[7]

  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.

    • Dry the purified crystals in a vacuum oven or desiccator.

  • Problem: The product "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is too high, or the solution is too concentrated, causing the solute to come out of solution above its melting point.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which your compound is less soluble to lower the overall solvent power, or simply add more of the primary solvent. Let it cool slowly again.

  • Problem: No crystals form upon cooling.

    • Cause: The solution is too dilute, or the compound is highly soluble even at low temperatures.

    • Solution: Boil off some of the solvent to increase the concentration and try cooling again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of pure product.[7]

References

  • Chemister.ru. (n.d.). 1,3,5-trimethoxybenzene. Available at: [Link]

  • The Good Scents Company. (n.d.). 1,3,5-trimethoxybenzene. Available at: [Link]

  • ResearchGate. (2023). 1,3,5‐Trimethoxybenzene | Request PDF. Available at: [Link]

  • PubChem. (n.d.). 1,3,5-Trimethoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • Lau, S. S., et al. (2018). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine. Environmental Science: Water Research & Technology, 4(7), 926-941. Available at: [Link]

  • Adjia, A. A., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry, 1-11. Available at: [Link]

  • Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • ResearchGate. (2022). (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3,5-trichloro-2-methoxy- (CAS 87-40-1). Chemeo.com. Available at: [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Chem.rochester.edu. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 1,3,5-Trimethoxybenzene on Newcrom R1 HPLC column. Sielc.com. Available at: [Link]

  • Ghaffar, A., & Tabata, M. (2009). Dechlorination/detoxification of aromatic chlorides using fly ash under mild conditions. Waste Management, 29(12), 3004-3008. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Microbial Decomposition of Chlorinated Aromatic Compounds. Epa.gov. Available at: [Link]

  • University of Victoria. (n.d.). Column chromatography. Uvic.ca. Available at: [Link]

  • Edubirdie. (n.d.). Column Chromatography. Edubirdie.com. Available at: [Link]

  • Patsnap. (2025). How Does Petroleum Ether Affect Chromatography Resolution Compared With Hexane Or Heptane?. Patsnap.com. Available at: [Link]

  • Korovina, N. (2020). Extraction technique in organic chemistry. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN110407663B - Dechlorination method of chlorine-containing aromatic compound.
  • Google Patents. (n.d.). CN101693649B - Process for preparing 1.3.5-trimethoxybenzene.
  • International Journal of Scientific & Engineering Research. (2014). Oxidative Chlorination of Aromatic Compounds in Aqueous Media. Available at: [Link]

  • Organic Preparations and Procedures International. (2003). A HIGH YIELD, SELECTIVE SYNTHESIS OF 1,3,5-TRIMETHOXYBENZENE. Available at: [Link]

  • Pittelkow, M. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Available at: [Link]

  • Royal Society of Chemistry. (2019). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Available at: [Link]

  • Royal Society of Chemistry. (2015). Supporting Information. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trimethoxy-. NIST WebBook. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity &amp; Functionalization of 2-Chloro-1,3,5-trimethoxybenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help researchers, scientists, and drug development professionals navigate the complex reactivity of 2-chloro-1,3,5-t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help researchers, scientists, and drug development professionals navigate the complex reactivity of 2-chloro-1,3,5-trimethoxybenzene. This scaffold is notoriously challenging due to the extreme electron density provided by the three methoxy groups and the steric shielding around the C-Cl bond.

Below, you will find mechanistic insights, diagnostic data, troubleshooting FAQs, and self-validating experimental protocols to ensure precision in your synthetic workflows.

Mechanistic Principles & Reactivity Profile

To successfully functionalize 2-chloro-1,3,5-trimethoxybenzene, you must first understand the conflicting electronic and steric forces at play within the molecule:

  • Hyper-Nucleophilic Sites (C4 / C6): The methoxy groups at C1, C3, and C5 synergistically donate electron density via resonance. This raises the HOMO of the aromatic ring, making the chemically equivalent C4 and C6 positions highly susceptible to Electrophilic Aromatic Substitution (SEAr)[1].

  • Deactivated Electrophilic Site (C2): Conversely, the extreme electron richness of the ring populates the C-Cl σ∗ antibonding orbital, making the C2 carbon highly unreactive toward oxidative addition by transition metals (e.g., Palladium or Nickel). Furthermore, the adjacent C1 and C3 methoxy groups create a severe steric barricade.

Reactivity Substrate 2-Chloro-1,3,5-trimethoxybenzene (Highly Electron-Rich) EAS Electrophilic Aromatic Substitution (C4 / C6 positions) Substrate->EAS Electrophile (Cl+, Br+) CrossCoupling Transition Metal Cross-Coupling (C2 position) Substrate->CrossCoupling Pd/Ni Catalyst Issue1 Issue: Over-halogenation (Di/Tri-substitution) EAS->Issue1 High ring nucleophilicity Issue2 Issue: No Oxidative Addition (Unreactive C-Cl bond) CrossCoupling->Issue2 Steric hindrance & high electron density Sol1 Solution: Mild Electrophiles (NCS) & Photoredox Catalysis Issue1->Sol1 Kinetic control Sol2 Solution: Bulky, Electron-Rich Ligands (e.g., RuPhos) Issue2->Sol2 Lower activation barrier

Fig 1. Divergent reactivity pathways and common bottlenecks for 2-Chloro-1,3,5-trimethoxybenzene.

Diagnostic Matrix

Use the following quantitative data table to benchmark your expected yields and select the appropriate catalytic system for your target functionalization.

Reaction TypeReagents / Catalyst SystemTarget PositionMajor Mechanistic BottleneckTypical Yield / Selectivity
SEAr (Chlorination) Cl₂ gas or SO₂Cl₂C4, C6Over-chlorination (2,4,6-trichloro)<30% (Poor mono-selectivity)
SEAr (Chlorination) NCS, Fast Green FCF ( )C4None (Kinetically controlled)73% (Strict mono-selectivity)[1]
SEAr (Chlorination) NaClO·5H₂O, MeOHC4Competing oxidation55% (Trace di-chloro)[2]
Cross-Coupling Pd(PPh₃)₄, Aryl Boronic AcidC2Failure of oxidative addition0 - 5% (Stalled reaction)
Cross-Coupling Pd₂(dba)₃, RuPhos or BrettPhosC2Steric hindrance>85% (Efficient coupling)

Troubleshooting Workflows & Expert FAQs

Q1: During electrophilic aromatic substitution (SEAr), why do I consistently recover di-substituted (2,4,6-trichloro) products even when using exactly 1.0 equivalent of electrophile? Causality: The three methoxy groups make the ring a thermodynamic sink for electrophiles. When the first electrophile adds to C4, the resulting 2,4-dichloro-1,3,5-trimethoxybenzene remains incredibly electron-rich. The activation barrier for the second substitution at C6 is so low that the mono-substituted product competes effectively with the starting material for the remaining electrophile. Solution: You must shift from thermodynamically driven reagents (like Cl₂ gas) to kinetically controlled, mild electrophiles like N-chlorosuccinimide (NCS). Employing visible-light photoredox catalysis (e.g., using FDA-certified dyes like Fast Green FCF) amplifies the electrophilicity of NCS via single-electron transfer (SET) without generating highly reactive free Cl₂, ensuring strict mono-selectivity[1].

Q2: I am attempting a Suzuki-Miyaura cross-coupling at the C2-Cl position, but the reaction stalls at 0% conversion. What is the mechanistic failure? Causality: Two factors paralyze the oxidative addition step of the catalytic cycle. First, the electron-rich nature of the trimethoxybenzene ring increases electron density in the C-Cl σ∗ antibonding orbital, making the carbon highly unreactive toward Pd(0) insertion. Second, the C2-Cl bond is sterically flanked by two bulky methoxy groups at C1 and C3, physically blocking the approach of standard Pd-phosphine complexes. Solution: Abandon standard ligands like PPh₃ or dppf. You must use bulky, electron-rich dialkylbiaryl phosphines (e.g., RuPhos or SPhos). These ligands are specifically designed to form highly reactive, mono-ligated L1​Pd(0) species that can force oxidative addition into sterically hindered, electron-rich aryl chlorides.

Q3: How do I track the regioselectivity of the SEAr reaction using NMR to ensure I haven't over-functionalized? Causality: The symmetry of the starting material provides a built-in diagnostic handle. Solution: In 1 H NMR (CDCl₃), the starting 2-chloro-1,3,5-trimethoxybenzene exhibits a distinct singlet at δ 6.18 integrating for 2 protons (the equivalent C4 and C6 protons)[1]. Upon mono-functionalization at C4, symmetry is broken. The product will show a single aromatic proton shifted downfield to δ 6.38 (singlet, 1H)[2]. If you observe no aromatic protons in this region, you have over-functionalized to the fully substituted 2,4,6-trichloro ring.

Validated Experimental Protocols

Protocol A: Mono-Selective Chlorination via Photoredox Catalysis

This protocol leverages Fast Green FCF as an organocatalyst to achieve highly regioselective mono-chlorination at the C4 position[1].

Mechanism PC Photocatalyst (Fast Green) Ground State PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light Irradiation NCS_rad Activated NCS Species (Amplified Electrophilicity) PC_star->NCS_rad Single Electron Transfer (SET) NCS N-Chlorosuccinimide (NCS) NCS->NCS_rad NCS_rad->PC Catalyst Regeneration Arene 2-Chloro-1,3,5-trimethoxybenzene NCS_rad->Arene Controlled Cl+ transfer Product 2,4-Dichloro-1,3,5-trimethoxybenzene Arene->Product Regioselective SEAr

Fig 2. Photoredox-catalyzed SEAr mechanism utilizing Fast Green FCF for mono-selective chlorination.

Step-by-Step Methodology (Self-Validating System):

  • Preparation: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-1,3,5-trimethoxybenzene (1.0 equiv, 0.5 mmol) and Fast Green FCF catalyst (0.02 equiv, 1 mol%)[1].

  • Solvent Addition: Dissolve the mixture in anhydrous acetonitrile (2.5 mL). Self-Validation: The solution will immediately exhibit a deep, translucent green color.

  • Electrophile Addition: Add N-chlorosuccinimide (NCS) (1.05 equiv, 0.525 mmol) in one portion. Causality: A slight 0.05 excess ensures full conversion without risking di-substitution, as the activated NCS is kinetically controlled[1].

  • Irradiation: Stir the reaction mixture open to the air at room temperature (20 °C) under visible light irradiation (e.g., compact fluorescent lamp or blue LEDs) for 24 hours[1].

  • Validation Check (TLC): Monitor the reaction via TLC (Hexanes:EtOAc = 80:20). The starting material ( Rf​ = 0.52) should completely disappear, replaced by a single distinct product spot[1].

  • Workup & Isolation: Evaporate the solvent under reduced pressure. Purify the crude mixture via silica gel flash chromatography to yield 2,4-dichloro-1,3,5-trimethoxybenzene as a white solid. Verify via 1 H NMR ( δ 6.38, s, 1H)[2].

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling at C2

To overcome the massive steric and electronic barriers at the C2-Cl bond, this protocol utilizes a highly active, bulky dialkylbiaryl phosphine ligand.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and RuPhos (8 mol%) in a 20 mL reaction vial. Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active L1​Pd(0) species while preventing the precipitation of unreactive Pd black.

  • Reagent Loading: Add 2-chloro-1,3,5-trimethoxybenzene (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent & Heating: Suspend the reagents in anhydrous Toluene (5.0 mL). Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 100 °C for 12–16 hours.

  • Validation Check (GC-MS): Monitor the reaction via GC-MS. Look for the disappearance of the starting material molecular ion ( m/z 202) and the appearance of the cross-coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate and purify via flash chromatography.

References

  • U.S. Food and Drug Administration-Certified Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics and Heteroaromatics Source: ACS Omega (2020) URL:[Link]

  • Sodium Hypochlorite Pentahydrate as a Chlorinating Reagent: Application to the Tandem Conversion of β,γ-Unsaturated Carboxylic Acids to α,β-Unsaturated Lactones Source: Molecules / MDPI (2024) URL:[Link]

  • Transition Metal Catalysts Bearing Multidentate Ligands for Efficient and Environmental Benign Oxidations by H₂O₂ Source: University of Padova / ResearchGate (2015) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Decomposition of 2-Chloro-1,3,5-trimethoxybenzene

Welcome to the Technical Support Center for 2-Chloro-1,3,5-trimethoxybenzene (CAS: 67827-56-9) . This sterically demanding halogenated aromatic ether is a critical building block in advanced organic synthesis, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-1,3,5-trimethoxybenzene (CAS: 67827-56-9) . This sterically demanding halogenated aromatic ether is a critical building block in advanced organic synthesis, particularly functioning as a reactant in the Pd-catalyzed borylation of aryl halides to produce arylboronates[1].

However, its poly-oxygenated and halogenated molecular architecture makes it uniquely susceptible to thermal degradation. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental integrity and laboratory safety.

Mechanistic Overview of Thermal Degradation

At elevated temperatures (typically >150°C), halogenated aromatic ethers undergo severe thermal stress, leading to two primary degradation pathways: Dehalogenation (C-Cl bond homolysis) and Demethylation (O-CH₃ bond cleavage). The release of hydrogen chloride (HCl) gas from the dehalogenation pathway acts as a strong acid, which auto-catalyzes the cleavage of the electron-rich methoxy ethers, creating a runaway degradation loop[2][3].

ThermalDecomposition Reactant 2-Chloro-1,3,5-trimethoxybenzene (Intact Molecule) ThermalStress Thermal Stress (>150°C) & Trace Acid Reactant->ThermalStress Path1 O-CH3 Bond Cleavage (Demethylation) ThermalStress->Path1 Path2 C-Cl Bond Cleavage (Dehalogenation) ThermalStress->Path2 Prod1 Phenolic Derivatives (Darkening/Loss of Yield) Path1->Prod1 Prod2 Carbon Monoxide (CO) & Formaldehyde Path1->Prod2 Prod3 Hydrogen Chloride (HCl) Gas (Pressure Buildup) Path2->Prod3 Prod3->Path1 Auto-catalysis

Fig 1: Thermal decomposition pathways and auto-catalytic loop of 2-Chloro-1,3,5-trimethoxybenzene.

Troubleshooting Guides & FAQs

Q1: During high-temperature Pd-catalyzed borylation, my sealed reaction vessel exhibits unexpected and dangerous pressure buildup. What is causing this? A1: This is a classic symptom of thermal decomposition. When subjected to thermal stress, the C-Cl bond of 2-Chloro-1,3,5-trimethoxybenzene cleaves, releasing irritating Hydrogen Chloride (HCl) gas[2]. Simultaneously, the breakdown of the methoxy groups releases Carbon Monoxide (CO) and Carbon Dioxide (CO₂)[3]. In a sealed vessel, these gaseous byproducts cause rapid, hazardous pressure buildup. Actionable Insight: Never exceed the thermal limits of the compound. Equip sealed vessels with a pressure-relief mechanism, or conduct high-temperature borylations under a dynamic inert atmosphere with an inline acid scrubber.

Q2: My isolated 2-Chloro-1,3,5-trimethoxybenzene darkened significantly (turning into a brown oil) during vacuum distillation, and the recovered yield was poor. How can I prevent this? A2: The darkening indicates the formation of phenolic byproducts. If even trace amounts of HCl are generated via localized overheating (thermal dehalogenation), the acid rapidly catalyzes the cleavage of the electron-rich methoxy ethers (demethylation). This yields dark, viscous phenolic derivatives and destroys your product. Actionable Insight: Add 0.5 wt% of an anhydrous, non-nucleophilic base (such as K₂CO₃) to the distillation flask. This acts as an acid scavenger, neutralizing trace HCl before it can trigger the runaway ether cleavage cascade.

Q3: How can I analytically verify if my batch has undergone thermal degradation before using it in a sensitive API synthesis? A3: Implement a self-validating Nuclear Magnetic Resonance (NMR) protocol. Intact 2-Chloro-1,3,5-trimethoxybenzene exhibits a highly specific ¹H-NMR (CDCl₃) signature: a sharp singlet at δ 6.18 (2H, aromatic), a singlet at δ 3.88 (6H, methoxy), and a singlet at δ 3.81 (3H, methoxy)[4]. If your batch has degraded, you will observe a deviation from this strict 2:6:3 integration ratio, accompanied by the appearance of broad downfield signals (δ 5.0–9.0 ppm) corresponding to phenolic -OH groups.

Quantitative Data & Operating Limits

Table 1: Analytical Signatures of Thermal Degradation
Analyte/PropertyIntact 2-Chloro-1,3,5-trimethoxybenzeneDegraded BatchAnalytical Method
Physical Appearance White solid / Colorless meltDark brown/yellow viscous oilVisual Inspection
¹H-NMR (CDCl₃) Sharp singlets at δ 6.18 (2H), 3.88 (6H), 3.81 (3H)[4]Broad signals at δ 5.0-9.0 (-OH), loss of methoxy integration¹H-NMR Spectroscopy
Mass Spectrometry m/z 202 (M⁺), 204 (M⁺²)m/z 188 (M-14), m/z 168 (M-34)GC-MS
Headspace Gas NoneHCl, CO, CO₂[2][3]Headspace GC / pH paper
Table 2: Safe Operating Parameters
ParameterRecommended LimitCausality / Rationale
Maximum Heating Temp < 120°CPrevents thermal homolysis of C-Cl and O-CH₃ bonds.
Distillation Pressure < 1.0 mmHg (High Vacuum)Lowers the boiling point to safely distill well below the thermal decomposition threshold.
Atmosphere Inert (Argon/N₂)Prevents oxidative degradation of the highly electron-rich aromatic ring.
Additives (Distillation) 0.5 wt% anhydrous K₂CO₃Neutralizes trace HCl, preventing auto-catalyzed ether cleavage.

Standard Operating Procedures (SOPs)

Protocol 1: Safe High-Vacuum Distillation with Acid Scavenging

This protocol utilizes an acid-scavenging methodology to prevent auto-catalytic degradation during purification.

  • System Preparation: Transfer the crude 2-Chloro-1,3,5-trimethoxybenzene into a rigorously dried round-bottom flask. Purge the system with Argon for 10 minutes. Causality: Displacing oxygen prevents the high-temperature oxidation of the electron-rich trimethoxybenzene ring.

  • Acid Scavenger Addition: Add 0.5% (by weight) of finely powdered, anhydrous Potassium Carbonate (K₂CO₃) to the flask. Causality: K₂CO₃ acts as an insoluble heterogeneous base that scavenges any trace HCl generated, preventing runaway demethylation.

  • Vacuum Application: Apply high vacuum (< 1.0 mmHg) before applying any heat. Causality: Heating the compound at atmospheric pressure exposes it to temperatures exceeding its decomposition threshold.

  • Controlled Heating: Gradually heat the oil bath, ensuring the bath temperature never exceeds 120°C. Wrap the distillation head in foil to prevent reflux and minimize the time the compound spends in the vapor phase.

  • Fraction Validation (Self-Validating Step): Collect the main fraction and immediately dissolve a 5 mg aliquot in CDCl₃. Run a ¹H-NMR spectrum. The batch is validated for use only if the integration ratio of the peaks at δ 6.18, 3.88, and 3.81 is exactly 2:6:3[4].

Protocol 2: Thermal Stability Profiling (TGA/DSC)

Use this protocol to determine the exact decomposition onset temperature of your specific batch.

  • Sample Loading: Weigh 5–10 mg of 2-Chloro-1,3,5-trimethoxybenzene into a clean alumina crucible. Do not use aluminum pans, as trace HCl released during decomposition will corrode the aluminum and skew the heat flow data.

  • Purge Gas: Set the instrument to purge with ultra-high purity Nitrogen at a flow rate of 50 mL/min to sweep away evolved corrosive gases (HCl, CO)[2].

  • Heating Ramp: Program a heating ramp of 10°C/min from 25°C to 300°C.

  • Data Interpretation: Observe the DSC curve. An initial endothermic peak indicates the safe melting point. The onset of a subsequent exothermic peak coupled with mass loss on the TGA curve dictates the absolute maximum thermal limit of the compound. Operating any reaction within 30°C of this exothermic onset is strictly prohibited.

References

  • [1] CAS No : 67827-56-9 | Product Name : 2-Chloro-1,3,5-trimethoxybenzene. Pharmaffiliates.

  • [4] Sodium Hypochlorite Pentahydrate as a Chlorinating Reagent: Application to the Tandem Conversion of β,γ-Unsaturated Carboxylic Acids to α,β-Unsaturated Lactones. MDPI.

  • [2] 8 - SAFETY DATA SHEET (2-Chloroanisole). Fisher Scientific.

  • [3] SAFETY DATA SHEET - Thermo Fisher Scientific (2-Chloroanisole). Thermo Fisher Scientific.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning with 2-Chloro-1,3,5-trimethoxybenzene

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with cross-coupling reactions involv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with cross-coupling reactions involving 2-Chloro-1,3,5-trimethoxybenzene (CTMB) .

Highly electron-rich aryl chlorides like CTMB are notorious for stalling catalytic cycles. This guide bypasses generic advice to provide you with mechanistic causality, self-validating protocols, and field-proven strategies to keep your transition metal catalysts active.

Part 1: Diagnostic FAQs (Identifying the Failure Mode)

Q1: Why does my cross-coupling reaction stall at low conversions when using CTMB, even though my catalyst works perfectly for other aryl chlorides? A1: The root cause is electronic. CTMB possesses three methoxy (-OMe) groups, which are strongly electron-donating. This hyper-enriches the aromatic ring and the C-Cl bond, making the initial oxidative addition step kinetically sluggish. When oxidative addition is slow, the catalyst remains in a vulnerable low-valent state (e.g., Pd(0) or Ni(0)) for extended periods. This prolonged resting state increases the probability of the catalyst preferentially reacting with other reagents or aggregating into inactive "metal black"[1].

Q2: I am using a standard Pd/BINAP system, but the catalyst deactivates rapidly and turns deep black. Is the substrate destroying the ligand? A2: Yes, this is a highly documented phenomenon with electron-rich aryl chlorides. The reaction of low-valent metals with highly electron-rich substrates like CTMB can induce P-C bond cleavage within the phosphine ligand backbone (such as BINAP). This cleavage forms catalytically inactive bis(phosphine) or monophosphine dead-end complexes, completely halting the reaction[2].

Q3: Could the methoxy groups on CTMB be directly poisoning the catalyst? A3: Absolutely. The oxygen atoms in the methoxy groups act as Lewis bases. Once the metal successfully inserts into the C-Cl bond, these adjacent -OMe groups can coordinate to the metal center via hemilabile chelation. This forms a stable, off-cycle resting state that prevents the transmetalation or nucleophilic attack steps, effectively poisoning the catalytic cycle from within.

Part 2: Mechanistic Visualization of Deactivation Pathways

To troubleshoot effectively, we must visualize where the catalytic cycle fails. The diagram below illustrates how the unique electronic properties of CTMB force the catalyst into three distinct dead-end pathways.

G Cat Active Catalyst Pd(0)L_n or Ni(0)L_n OA Oxidative Addition (Kinetically Slow) Cat->OA + CTMB Agg Catalyst Aggregation (Metal Black Formation) Cat->Agg Prolonged Low-Valent State CTMB 2-Chloro-1,3,5-trimethoxybenzene (Electron-Rich Ar-Cl) CTMB->OA Int1 Metal(II) Aryl Complex OA->Int1 Successful Addition TM Transmetalation / Nucleophilic Attack Int1->TM Coord Off-Cycle Resting State (Methoxy Chelation) Int1->Coord Hemilabile -OMe Binding Degrad Ligand Degradation (e.g., P-C Cleavage) Int1->Degrad Electron-Rich Ar Induces Cleavage RE Reductive Elimination TM->RE RE->Cat Catalyst Regeneration Prod Coupled Product RE->Prod

Fig 1: Divergent deactivation pathways of transition metal catalysts induced by 2-Chloro-1,3,5-trimethoxybenzene.

Part 3: Strategic Troubleshooting & Causality

Strategy 1: Accelerating Oxidative Addition via Ligand Tuning
  • Action: Replace standard phosphines (e.g., PPh₃, dppf) with sterically demanding, highly electron-rich dialkylbiaryl phosphines (e.g., SPhos) or trialkylphosphines (e.g., P(t-Bu)₃).

  • Causality: Electron-rich ligands increase the electron density at the metal center, providing the necessary thermodynamic driving force to break the stubborn C-Cl bond of CTMB. Simultaneously, their steric bulk accelerates the subsequent reductive elimination step, preventing the catalyst from resting as a vulnerable Metal(II) intermediate and suppressing unwanted side reactions[3][4].

Strategy 2: Utilizing Pre-formed Precatalysts
  • Action: Use pre-formed single-component precatalysts (e.g., Pd(TFA)₂/(binaphthyl)P(t-Bu)₂ or Pd(crotyl)Cl(SPhos)) instead of generating the active catalyst in situ from Pd₂(dba)₃ and free ligand.

  • Causality: In situ generation often leaves unligated metal or excess dba (dibenzylideneacetone) in solution. Unligated metals are highly susceptible to aggregation when oxidative addition is slow. Pre-formed catalysts ensure a precise 1:1 metal-to-ligand ratio, maximizing the concentration of the active catalytic species and minimizing degradation pathways[3].

Strategy 3: Substrate Purification
  • Action: Purify commercial CTMB by passing it through a short plug of basic alumina or recrystallizing it from hexanes prior to use.

  • Causality: CTMB is synthesized via the chlorination of 1,3,5-trimethoxybenzene. Trace impurities such as unreacted chlorinating agents or residual HCl can rapidly protonate electron-rich phosphine ligands or directly oxidize the low-valent metal catalyst, leading to immediate, irreversible deactivation.

Part 4: Quantitative Data & Ligand Selection Matrix

The following table summarizes the performance of various ligand classes when applied to highly electron-rich aryl chlorides like CTMB.

Ligand ClassExampleOxidative Addition RateResistance to P-C CleavageRecommended for CTMB?
TriarylphosphinesPPh₃Very SlowLowNo (Rapid aggregation)
BisphosphinesBINAP, dppfSlowLowNo (Prone to degradation)[2]
Dialkylbiaryl PhosphinesSPhos, XPhosFastHighYes (Prevents mixtures)[4]
TrialkylphosphinesP(t-Bu)₃Very FastHighYes (Highly effective)[3]

Part 5: Self-Validating Experimental Protocol

To ensure trustworthiness, the following Suzuki-Miyaura cross-coupling protocol incorporates a Kinetic Spike Test —a self-validating system designed to diagnose the exact mode of failure if the reaction stalls.

Step 1: Substrate Preparation
  • Dissolve 1.0 mmol of CTMB in 2 mL of anhydrous dichloromethane.

  • Pass the solution through a 2 cm plug of activated basic alumina to remove trace HCl.

  • Evaporate the solvent under reduced pressure to yield purified CTMB.

Step 2: Reaction Assembly (Under Inert Atmosphere)
  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with:

    • Purified CTMB (1.0 mmol)

    • Arylboronic acid (1.5 mmol)

    • K₃PO₄ (2.0 mmol, finely milled)

    • Pre-formed Catalyst: Pd(crotyl)Cl(SPhos) (0.02 mmol, 2 mol%)

  • Add 4.0 mL of anhydrous, degassed Toluene.

  • Seal the tube, remove it from the glovebox, and heat to 90 °C with vigorous stirring (800 rpm).

Step 3: Kinetic Monitoring & Spike Validation (The Self-Validating System)
  • Sampling: Withdraw 50 µL aliquots at 1h, 3h, and 6h. Quench with ethyl acetate and analyze via GC-FID.

  • Validation Logic:

    • If conversion reaches >95% by 6h, the system is robust.

    • If conversion plateaus early (e.g., 1h = 28%, 3h = 30%, 6h = 30%), catalyst poisoning has occurred.

  • The Spike Test: To diagnose the failure, split the stalled reaction into two vials:

    • Vial A (Metal Spike): Add 2 mol% of unligated Pd₂(dba)₃. If the reaction resumes, the original metal center aggregated into palladium black[1].

    • Vial B (Ligand Spike): Add 2 mol% of free SPhos ligand. If the reaction resumes, the primary failure mode was ligand degradation (P-C cleavage) induced by the electron-rich CTMB[2].

References

  • Benchchem. Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Chlorophenyl Boronic Acid. Benchchem.
  • Ge, S., Green, R. A., & Hartwig, J. F. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.
  • Littke, A., et al. Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters.
  • Ney, J. E., & Wolfe, J. P.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the GC-MS Fragmentation of 2-Chloro-1,3,5-trimethoxybenzene

For researchers and professionals in drug development and analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for molecular identification and structural elucidation. The...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for molecular identification and structural elucidation. The fragmentation pattern generated by electron ionization (EI) in a mass spectrometer is a unique molecular fingerprint. This guide provides an in-depth, comparative analysis of the EI-MS fragmentation pattern of 2-Chloro-1,3,5-trimethoxybenzene, designed to move beyond simple spectral interpretation to a deeper understanding of how substituent effects govern fragmentation pathways.

The Principle: Electron Ionization and Molecular Fragmentation

In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV). This energy is sufficient to eject an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[1][2] This molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to form smaller, more stable fragment ions.[2][3] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a detailed structural fingerprint. The goal of spectral interpretation is to piece together these fragments to deduce the structure of the original molecule.[3]

The Analyte: 2-Chloro-1,3,5-trimethoxybenzene

Our molecule of interest, 2-Chloro-1,3,5-trimethoxybenzene, possesses a unique combination of functional groups that directly influence its fragmentation:

  • Aromatic Ring: A stable core that often remains intact or fragments in predictable ways.

  • Methoxy Groups (-OCH₃): Three electron-donating groups that can stabilize the molecular ion but also provide facile fragmentation points through the loss of methyl radicals or formaldehyde.

  • Chloro Group (-Cl): An electron-withdrawing halogen that introduces a characteristic isotopic pattern and influences bond cleavages.[1][4]

The interplay between these groups makes its mass spectrum a compelling case study.

The Mass Spectrum: A Quantitative Analysis

The electron ionization mass spectrum of 2-Chloro-1,3,5-trimethoxybenzene is characterized by a series of distinct ions. The key to interpretation lies in recognizing the molecular ion and the logical losses that lead to the most abundant fragments.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Structure / Neutral Loss Notes
204 / 20233 / 99[M]•+ Molecular Ion (C₉H₁₁³⁷ClO₃ / C₉H₁₁³⁵ClO₃)•+
189 / 18733 / 100[M-CH₃]•+ Base Peak. Loss of a methyl radical (•CH₃)
15928[M-CH₃-CO]•+ Subsequent loss of carbon monoxide (CO)
12421[M-CH₃-CO-Cl]•+ Loss of a chlorine radical (•Cl) from m/z 159
7712[C₆H₅]•+ Phenyl cation, indicative of aromatic core

Data is synthesized from spectral information available in chemical databases.

The Fragmentation Pathway: A Mechanistic Deep Dive

The fragmentation of 2-Chloro-1,3,5-trimethoxybenzene follows a logical pathway initiated by the formation of the molecular ion.

Step 1: The Molecular Ion (m/z 202/204) The molecular ion peak appears at m/z 202. Crucially, the presence of a single chlorine atom results in a characteristic M+2 peak at m/z 204 with roughly one-third the intensity of the m/z 202 peak, reflecting the natural isotopic abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).[4] This isotopic signature is a key identifier for chlorinated compounds.[1]

Step 2: The Base Peak - Loss of a Methyl Radical (m/z 187/189) The most abundant ion in the spectrum (the base peak) is at m/z 187. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups. This is a classic fragmentation pathway for methoxy-substituted aromatic compounds.[5] The cleavage is driven by the formation of a highly stable, resonance-stabilized oxonium ion. The positive charge is delocalized across the oxygen atom and the aromatic ring, making this a very favorable fragmentation.

Step 3: Subsequent Fragmentations From the base peak at m/z 187, further fragmentation occurs:

  • Loss of Carbon Monoxide (m/z 159): The ion at m/z 187 can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form the fragment at m/z 159. This is a common secondary fragmentation for phenolic-type ions.

  • Loss of Chlorine (m/z 124): The fragment at m/z 159 can then lose a chlorine radical (•Cl, 35 Da) to produce an ion at m/z 124.

  • Formation of Phenyl Cation (m/z 77): The presence of a smaller peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, indicates the eventual breakdown of the substituted ring structure.[1]

Below is a diagram illustrating this primary fragmentation pathway.

fragmentation_pathway M Molecular Ion [C₉H₁₁ClO₃]•+ m/z 202/204 F1 Base Peak [M-CH₃]+ m/z 187/189 M->F1 - •CH₃ F2 [M-CH₃-CO]+ m/z 159 F1->F2 - CO F3 [M-CH₃-CO-Cl]+ m/z 124 F2->F3 - •Cl

Caption: Primary fragmentation pathway of 2-Chloro-1,3,5-trimethoxybenzene.

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the fragmentation pattern, we must compare it to structurally related molecules.

Comparison 1: 1,3,5-Trimethoxybenzene (The Unsubstituted Parent) The mass spectrum of 1,3,5-trimethoxybenzene provides a perfect baseline to understand the influence of the chlorine atom.[6][7]

Compound Molecular Ion (m/z) Base Peak (m/z) Key Difference
1,3,5-Trimethoxybenzene168168The molecular ion is the base peak, indicating high stability.
2-Chloro-1,3,5-trimethoxybenzene202187 ([M-CH₃]⁺)The presence of chlorine facilitates the loss of a methyl group, making the [M-CH₃]⁺ fragment the base peak.

Insight: The chlorine atom, through its inductive electron-withdrawing effect, destabilizes the molecular ion relative to the fragment formed after methyl loss. This promotes the fragmentation pathway leading to the m/z 187 ion, making it the most abundant species. In the absence of chlorine, the molecular ion of 1,3,5-trimethoxybenzene is significantly more stable and thus is the base peak.[6][8]

Comparison 2: Chlorobenzene (Isolating the Chlorine Effect) Comparing our analyte to simple chlorobenzene highlights the role of the methoxy groups.

Compound Molecular Ion (m/z) Base Peak (m/z) Primary Fragmentation
Chlorobenzene112/114112Loss of •Cl to form C₆H₅⁺ (m/z 77).[4][9]
2-Chloro-1,3,5-trimethoxybenzene202/204187Loss of •CH₃ from a methoxy group.

Insight: For chlorobenzene, the primary fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical.[9][10] In 2-Chloro-1,3,5-trimethoxybenzene, the methoxy groups provide a much more favorable fragmentation pathway—the loss of a methyl radical. The C-O bond cleavage to lose •CH₃ is energetically preferred over the C-Cl bond cleavage, completely changing the primary fragmentation route. This demonstrates that the methoxy groups are the dominant directors of the initial fragmentation.

Experimental Protocol: A Standard GC-MS Methodology

The data discussed herein can be reliably reproduced using a standard GC-MS system with the following parameters. This protocol is designed for the analysis of semi-volatile aromatic compounds.

Workflow Diagram

gcms_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Dissolve sample in a volatile solvent (e.g., Dichloromethane) P2 Transfer to autosampler vial P1->P2 A1 1 µL injection (Split/Splitless Inlet) P2->A1 A2 Separation on capillary column A1->A2 A3 Electron Ionization (70 eV Source) A2->A3 A4 Mass Analysis (Quadrupole Analyzer) A3->A4 D1 Acquire Mass Spectra A4->D1 D2 Library Search (e.g., NIST database) D1->D2 D3 Manual Interpretation & Comparison D2->D3

Caption: A typical workflow for GC-MS analysis of aromatic compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of 2-Chloro-1,3,5-trimethoxybenzene in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC System:

    • Injector: Split/splitless inlet set to 250°C. A split ratio of 50:1 is typical.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

    • Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).[12]

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[12]

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-450.[5]

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed. The spectrum of the peak corresponding to the analyte is compared against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) and interpreted based on known fragmentation principles.[13][14]

Conclusion

The GC-MS fragmentation pattern of 2-Chloro-1,3,5-trimethoxybenzene is a textbook example of competitive fragmentation directed by multiple functional groups. While the chlorine atom provides a definitive isotopic signature, the methoxy groups dictate the primary and most favorable fragmentation pathway: the loss of a methyl radical to form the stable base peak at m/z 187. This comparative analysis demonstrates that a nuanced understanding of substituent effects is paramount for accurate and confident structural elucidation in mass spectrometry.

References

  • Argenta, D. F. et al. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Available at: [Link]

  • RDiscovery. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Available at: [Link]

  • Lu, R. et al. (2015). Ionizations and fragmentations of benzene, methylbenzene, and chlorobenzene in strong IR and UV laser fields. Chinese Physics B. Available at: [Link]

  • Argenta, D. F. et al. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education. Available at: [Link]

  • NIST. (n.d.). Benzene, 1,3,5-trimethoxy-. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. (n.d.). 1,3,5-Trimethoxy-benzene - Optional[MS (GC)] - Spectrum. Available at: [Link]

  • NIST. (n.d.). Benzene, 1,3,5-trimethoxy-. NIST Chemistry WebBook. Available at: [Link]

  • C. Bicchi, et al. (2001). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1,3,5-Trimethoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • Toshihiro Fujii. (1977). A Method for the Analysis of Halogenated Organic Compounds in Tap Water by Means of Mass Fragmentography of GC-MS. Amanote Research. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. Available at: [Link]

  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • NIST. (n.d.). Benzene, 1,3,5-trichloro-2-methoxy-. NIST Chemistry WebBook. Available at: [Link]

  • University at Albany. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • NIST. (n.d.). Benzene, 2-chloro-1,3,5-trimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • METHOD STATEMENT. (2023). GCMS Scan. Available at: [Link]

  • Mohammad, F. V., & Hasan, C. M. (1995). Lanosta-8,17,25-trien-3β-ol and isomeric trichlorotrimethoxybenzenes from Fomes fastuosus. Indian Journal of Chemistry - Section B. Available at: [Link]

  • NIST. (n.d.). Benzene, 1,3,5-trichloro-2-methoxy-. NIST Chemistry WebBook. Available at: [Link]

  • Wardencki, W. et al. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI. Available at: [Link]

  • U.S. Army Edgewood Chemical Biological Center. (2013). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas ChromatographyMass Spectrometry. DTIC. Available at: [Link]

  • The Column. (2020). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. LCGC Europe. Available at: [Link]

  • Shimadzu. (2019). Gas Chromatography Mass Spectrometry (GCMS). Available at: [Link]

  • SpectraBase. (n.d.). 1,3,5-Trimethoxy-benzene. Available at: [Link]

Sources

Validation

Reactivity Profile Comparison: 2-Chloro vs. 2-Bromo-1,3,5-trimethoxybenzene in Organic Synthesis

Executive Summary The functionalization of highly electron-rich arenes presents a unique paradox in organic synthesis. While 1,3,5-trimethoxybenzene undergoes electrophilic aromatic substitution (EAS) with extreme ease[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly electron-rich arenes presents a unique paradox in organic synthesis. While 1,3,5-trimethoxybenzene undergoes electrophilic aromatic substitution (EAS) with extreme ease[1], the resulting halogenated derivatives—specifically 2-chloro-1,3,5-trimethoxybenzene and 2-bromo-1,3,5-trimethoxybenzene—exhibit profound resistance to standard cross-coupling and nucleophilic substitution reactions. This comparison guide provides an objective, data-driven analysis of their reactivity profiles, designed for researchers and drug development professionals navigating late-stage functionalization or complex API synthesis.

Mechanistic Causality: The "Why" Behind the Reactivity

To understand the divergent behavior of these two synthons, we must analyze the intersection of thermodynamics, electronics, and sterics:

  • Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. In the context of an electron-rich ring, this energy gap dictates the feasibility of oxidative addition by transition metals and halogen-metal exchange.

  • Electronic Deactivation: The +M (mesomeric) effect of the three methoxy groups dramatically increases the electron density of the aromatic ring. This renders the ring completely inert to Nucleophilic Aromatic Substitution (SNAr). Furthermore, it severely impedes the oxidative addition of Pd(0) catalysts, as the electron-rich carbon repels the electron-rich metal center, making insertion thermodynamically unfavorable.

  • Steric Hindrance: The 2-position is flanked by two methoxy groups (ortho, ortho' substitution). This creates a severe steric shield that physically blocks the approach of bulky catalytic complexes.

Consequently, the 2-bromo derivative serves as a viable, albeit challenging, intermediate, whereas the 2-chloro derivative is often considered a synthetic dead-end unless subjected to highly specialized, forcing conditions.

Quantitative & Qualitative Data Comparison

Property / Reactivity Metric2-Chloro-1,3,5-trimethoxybenzene2-Bromo-1,3,5-trimethoxybenzene
CAS Number 77440-84-7 (or 67827-56-9)1131-40-4
C-X Bond Cleavage Difficulty Extremely HighModerate to High
Halogen-Metal Exchange (n-BuLi, -78°C) Sluggish; prone to side reactionsFast and quantitative (<30 mins)[2]
Suzuki-Miyaura Cross-Coupling Inert under standard conditionsFeasible with MW heating & active ligands
Nucleophilic Aromatic Substitution (SNAr) InertInert
Primary Synthetic Utility Stable endpoint / Reference standard[1]Versatile nucleophile/electrophile precursor[2]

(Table 1: Comparative reactivity metrics of 2-Chloro vs 2-Bromo-1,3,5-trimethoxybenzene).

Visualizing the Reactivity Divergence

Reactivity TMB 1,3,5-Trimethoxybenzene Derivatives Br 2-Bromo-1,3,5-trimethoxybenzene TMB->Br Bromination Cl 2-Chloro-1,3,5-trimethoxybenzene TMB->Cl Chlorination LithiationBr Halogen-Metal Exchange (n-BuLi, -78°C) Br->LithiationBr SuzukiBr Suzuki-Miyaura Coupling (Pd cat., MW) Br->SuzukiBr LithiationCl No Reaction / Sluggish Cl->LithiationCl SuzukiCl Requires Specialized Buchwald Ligands Cl->SuzukiCl

Figure 1: Reactivity pathways of 2-chloro vs 2-bromo-1,3,5-trimethoxybenzene.

Experimental Protocols: Self-Validating Systems

To demonstrate the practical application of 2-bromo-1,3,5-trimethoxybenzene, the following protocols outline the two most reliable methods for its functionalization. The causality behind the specific experimental conditions is detailed to ensure reproducibility.

Protocol 1: Halogen-Metal Exchange (Lithiation)

This protocol leverages the weaker C-Br bond to generate a highly nucleophilic aryllithium species. The 2-chloro analog typically fails under these conditions due to the stronger C-Cl bond, often leading to competitive ortho-lithiation or ether cleavage instead.

Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 2-bromo-1,3,5-trimethoxybenzene (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78°C. Causality: The cryogenic temperature is critical to prevent the highly basic aryllithium intermediate from cleaving the adjacent methoxy groups (Wittig rearrangement)[2].

  • Lithiation: Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) over 10 minutes. Stir the reaction mixture at -78°C for exactly 30 minutes.

  • Electrophilic Trapping: Add the desired electrophile (e.g., methyl 2,5-dibenzyloxybenzoate dissolved in THF) dropwise to the cold solution[2].

  • Quenching: Allow the reaction to slowly warm to room temperature overnight, then quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate in vacuo.

Workflow Step1 Cool 2-Bromo-TMB in dry THF to -78°C Step2 Dropwise addition of n-BuLi Step1->Step2 Step3 Stir 30 min at -78°C (Formation of Ar-Li) Step2->Step3 Step4 Add Electrophile (e.g., Benzoate) Step3->Step4 Step5 Warm to RT & Quench Step4->Step5

Figure 2: Cryogenic lithiation and electrophilic trapping workflow for 2-bromo-TMB.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Standard Suzuki conditions (e.g., Pd(PPh3)4, refluxing toluene) often fail for 2-bromo-1,3,5-trimethoxybenzene due to the extreme steric hindrance of the ortho-methoxy groups and the electron-rich nature of the ring. To force the oxidative addition, microwave irradiation combined with a highly active boron source is required.

Methodology:

  • Reagent Assembly: In a microwave-safe vial, combine 2-bromo-1,3,5-trimethoxybenzene (1.0 equiv), potassium vinyltrifluoroborate (5.0 equiv), and Cs2CO3 (3.0 equiv). Causality: Potassium trifluoroborates are more stable and reactive than standard boronic acids, preventing protodeboronation under forcing conditions.

  • Catalyst Addition: Add PdCl2(dppf)·CH2Cl2 (5 mol%). The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step.

  • Solvent System: Add a 9:1 mixture of THF/H2O (0.05 M). The water is essential to dissolve the inorganic base and the trifluoroborate salt.

  • Irradiation: Seal the vial and heat under microwave irradiation at 150°C for 20–30 minutes.

  • Workup: Cool to room temperature, dilute with water, extract with diethyl ether, and purify via flash chromatography.

References

  • Title: Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Source: NIH. URL: [Link]

  • Title: Sodium Hypochlorite Pentahydrate as a Chlorinating Reagent: Application to the Tandem Conversion of β,γ-Unsaturated Carboxylic Acids to α,β-Unsaturated Lactones. Source: MDPI. URL: [Link]

Sources

Comparative

Advanced HPLC Method Development for the Purity Analysis of 2-Chloro-1,3,5-trimethoxybenzene: A Comparative Column Guide

Introduction 2-Chloro-1,3,5-trimethoxybenzene (CAS: 67827-56-9) is a highly valuable building block in organic synthesis, frequently utilized as a reactant in the Pd-catalyzed borylation of sterically demanding aryl hali...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-1,3,5-trimethoxybenzene (CAS: 67827-56-9) is a highly valuable building block in organic synthesis, frequently utilized as a reactant in the Pd-catalyzed borylation of sterically demanding aryl halides[1]. It is also a primary product of interest in the visible-light-promoted chlorination of arenes using organocatalysts[2]. Accurate purity determination is critical, as synthetic routes often leave behind unreacted starting material (1,3,5-trimethoxybenzene) or generate over-chlorinated impurities (e.g., 2,4-dichloro-1,3,5-trimethoxybenzene).

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires moving beyond generic protocols. This guide provides a scientifically grounded comparison of column chemistries and mobile phases to achieve baseline resolution for this specific halogenated aromatic ether.

Part 1: Physicochemical Profiling & Separation Strategy

Before selecting a column or mobile phase, we must analyze the analyte's chemistry. 2-Chloro-1,3,5-trimethoxybenzene is a neutral, highly hydrophobic aromatic ether.

  • Ionization: It lacks ionizable functional groups (no acidic or basic pKa). Therefore, mobile phase pH will not alter the analyte's retention time.

  • UV Absorbance: The electron-rich trimethoxybenzene ring provides strong UV chromophores, making Photodiode Array (PDA) or UV/Vis detection highly effective at 210 nm and 254 nm[3].

  • Causality in pH Selection: Although the analyte is neutral, we still acidify the mobile phase (e.g., 0.05% Trifluoroacetic Acid). Why? To suppress the ionization of residual silanol groups on the silica stationary phase. This prevents secondary ion-exchange interactions that cause peak tailing[4].

Workflow Step1 1. Analyte Profiling Neutral, Hydrophobic, Aromatic Step2 2. Column Screening Evaluate C18, Phenyl-Hexyl, PFP Step1->Step2 Step3 3. Mobile Phase Optimization Selectivity tuning via MeOH vs MeCN Step2->Step3 Step4 4. System Validation Resolution > 2.0, Tailing < 1.5 Step3->Step4

Logical workflow for developing a stability-indicating HPLC method for neutral aromatic ethers.

Part 2: Column Selectivity Comparison

When separating closely related halogenated aromatics, the choice of stationary phase is the single most influential parameter[5]. Below is an objective comparison of three column chemistries for this specific application.

Column ChemistryPrimary Interaction MechanismPerformance for Halogenated AromaticsRecommendation
Standard C18 Hydrophobic (Dispersive)Moderate. Struggles to resolve mono- vs. di-chlorinated isomers efficiently without long shallow gradients.Baseline choice, but sub-optimal for complex halogenated mixtures.
Phenyl-Hexyl π-π Stacking & HydrophobicExcellent. The electron-rich phenyl ring of the analyte interacts strongly with the column's phenyl phase.Highly Recommended . Best balance of retention and resolution.
PFP (Pentafluorophenyl) Dipole-Dipole, π-π, Halogen BondingExcellent. The highly electronegative fluorine atoms on the stationary phase offer unique shape selectivity for halogens.Alternative Choice . Ideal if co-eluting positional isomers are present.

The Causality of Selectivity: A standard C18 column relies purely on partitioning based on hydrophobicity. Because the addition of a chlorine atom only slightly increases the overall non-polar surface area, C18 columns often yield co-elution. In contrast, Phenyl-Hexyl and PFP columns introduce orthogonal retention mechanisms. The π-π interactions and halogen bonding exploit the specific electron cloud density differences between the unchlorinated, mono-chlorinated, and di-chlorinated species[4].

Mechanism Analyte 2-Chloro-1,3,5- trimethoxybenzene C18 C18 Phase (Hydrophobic Only) Analyte->C18 Dispersive Phenyl Phenyl-Hexyl Phase (π-π + Hydrophobic) Analyte->Phenyl π-π Stacking PFP PFP Phase (Halogen Bonding + Dipole) Analyte->PFP Shape Selectivity

Divergent retention mechanisms of stationary phases for halogenated aromatic compounds.

Part 3: Mobile Phase Selection (Methanol vs. Acetonitrile)

While Acetonitrile (MeCN) is the default organic modifier for C18 columns due to its low viscosity and high elution strength, Methanol (MeOH) is vastly superior when using Phenyl or PFP columns .

Why? Acetonitrile contains a carbon-nitrogen triple bond (π electrons) that competes with the analyte for the π-π interactions on the stationary phase, effectively muting the column's unique selectivity. Methanol, being a protic solvent with no π electrons, enhances the π-π stacking between the 2-chloro-1,3,5-trimethoxybenzene and the Phenyl-Hexyl phase, leading to sharper, better-resolved peaks.

Part 4: Optimized Experimental Protocol

Based on the physicochemical principles outlined above, the following is a self-validating, step-by-step methodology optimized for the purity analysis of 2-chloro-1,3,5-trimethoxybenzene.

Materials & Reagents:

  • HPLC-grade Methanol and Water.

  • Trifluoroacetic acid (TFA), MS-grade.

  • Reference standards: 1,3,5-trimethoxybenzene, 2-chloro-1,3,5-trimethoxybenzene, and 2,4-dichloro-1,3,5-trimethoxybenzene.

Chromatographic Conditions:

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: Water with 0.05% TFA.

  • Mobile Phase B: Methanol with 0.05% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Maintains reproducible viscosity and mass transfer).

  • Injection Volume: 5 µL.

  • Detection: PDA/UV at 210 nm (quantification) and 254 nm (qualification).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
10.01090
13.01090
13.16040
18.06040

Step-by-Step Workflow:

  • System Preparation: Purge the HPLC lines with Mobile Phase A and B. Equilibrate the Phenyl-Hexyl column at 60% A / 40% B until the baseline is stable (approx. 15 column volumes).

  • Standard Preparation: Dissolve 10 mg of 2-chloro-1,3,5-trimethoxybenzene in 10 mL of Methanol (1 mg/mL stock). Dilute to 100 µg/mL using the initial mobile phase composition (60:40 Water:MeOH) to prevent solvent-mismatch peak distortion.

  • System Suitability Injection: Inject a resolution mixture containing the unchlorinated, mono-chlorinated, and di-chlorinated species.

  • Data Acquisition: Run the 18-minute gradient. The unchlorinated starting material will elute first, followed by the target 2-chloro-1,3,5-trimethoxybenzene, and finally the highly retained di-chlorinated impurity.

  • Validation Check: Ensure the system meets the self-validating criteria below before proceeding to sample analysis.

Part 5: System Suitability & Self-Validating Metrics

A robust method must prove its own validity during every sequence. The following metrics ensure the method is performing optimally:

ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) > 2.0 between all peaksEnsures baseline separation between the target and structurally similar halogenated impurities.
Tailing Factor ( Tf​ ) < 1.5Confirms that secondary interactions (e.g., silanol binding) are successfully suppressed by the 0.05% TFA.
Retention Time %RSD < 1.0% (n=5)Validates the stability of the pump's gradient delivery and column temperature control.
References
  • Pharmaffiliates. "2-Chloro-1,3,5-trimethoxybenzene Product Information." Available at: [Link]

  • ACS Omega. "U.S. Food and Drug Administration-Certified Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics and Heteroaromatics." Available at: [Link]

  • Chromatography Forum. "HPLC separation of related halogenated aromatic, any one??" Available at: [Link]

  • PharmaCores. "HPLC Method development: an overview." Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. "A Review of HPLC Method Development and Validation as per ICH Guidelines." Available at: [Link]

Sources

Validation

Melting Point Validation for 2-Chloro-1,3,5-trimethoxybenzene: A Comparative Protocol Guide

Executive Summary & Chemical Context 2-Chloro-1,3,5-trimethoxybenzene (CAS: 67827-56-9) is a highly valued building block in modern organic synthesis. It is frequently utilized as a sterically demanding reactant in palla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Chloro-1,3,5-trimethoxybenzene (CAS: 67827-56-9) is a highly valued building block in modern organic synthesis. It is frequently utilized as a sterically demanding reactant in palladium-catalyzed borylations to produce arylboronates[1] and serves as a key substrate in visible light-promoted chlorination studies[2]. For researchers and drug development professionals, verifying the purity of this compound is a critical first step before downstream integration.

The experimentally validated melting point (MP) for pure 2-Chloro-1,3,5-trimethoxybenzene is 91–94 °C [2]. Because impurities—such as unreacted 1,3,5-trimethoxybenzene or over-chlorinated byproducts—disrupt the crystalline lattice, they cause significant freezing point depression and broaden the melting range. This guide provides an objectively structured, self-validating protocol for determining the melting point of this compound, comparing top-tier automated apparatuses to ensure maximum analytical rigor.

Comparative Analysis of Automated Melting Point Apparatuses

To achieve reproducible results, modern laboratories rely on automated digital melting point systems rather than traditional manual capillary blocks (e.g., Mel-Temp). Automated systems eliminate operator subjectivity in visual phase transition detection. Below is a comparison of two industry-standard platforms suitable for this validation: the BUCHI M-565 and the Mettler Toledo MP90 .

Feature / SpecificationBUCHI M-565[3]Mettler Toledo MP90[4]Advantage for 2-Chloro-1,3,5-trimethoxybenzene
Temperature Range Ambient to 400 °CAmbient to 400 °CBoth easily cover the 91–94 °C target range.
Detection Method Real-time video & optical transmissionHigh-resolution video & thermodynamic modeVideo replay allows post-run verification of the exact meniscus formation.
Heating Rate (Ramp) 0.1 to 20 °C/min0.1 to 20 °C/minFine control (0.1–1 °C/min) prevents thermal lag near the 91 °C threshold.
Sample Capacity Up to 3 capillariesUp to 6 capillariesMP90 offers higher throughput for multi-batch validation.
Calibration Storage Fail-safe automated storageTraceable to primary LGC standardsEnsures the system is bracketed correctly before testing the sample.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating calibration bracketing and strict thermal equilibrium controls, the workflow guarantees that any deviation in the melting point is solely attributable to sample impurity, not instrumental artifact.

Step 1: Sample Preparation and Capillary Loading
  • Action : Pulverize the 2-Chloro-1,3,5-trimethoxybenzene sample into a fine, homogeneous powder using an agate mortar and pestle.

  • Loading : Tap the open end of a standard glass melting point capillary into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times to pack the powder tightly at the bottom. The final sample height must be exactly 2–3 mm.

  • Causality (Expertise) : Coarse crystals or loose packing create microscopic air pockets. Because air is a poor thermal conductor, these pockets act as insulators, causing a thermal gradient within the sample. This leads to an artificially broad melting range and a falsely elevated final clear point.

Step 2: Instrument Calibration (Bracketing)
  • Action : Calibrate the instrument using two certified reference standards that bracket the expected 91–94 °C range. Vanillin (MP ~81–83 °C) and Benzoic acid (MP 121–125 °C)[5] are ideal pharmacopeia-compliant standards.

  • Causality (Trustworthiness) : Bracketing verifies the linearity of the instrument's heating block temperature sensor specifically across the thermal window where 2-Chloro-1,3,5-trimethoxybenzene transitions, ensuring baseline accuracy.

Step 3: Heating Ramp Configuration
  • Action : Program the apparatus to rapid-heat (e.g., 10 °C/min) to a set temperature of 85 °C (approximately 6 °C below the expected onset of melting).

  • Action : Once at 85 °C, reduce the heating rate to a strict 1 °C/min until the sample completely melts.

  • Causality (Expertise) : A rapid ramp saves time, but maintaining a 1 °C/min rate through the phase transition is non-negotiable. A faster rate causes "thermal lag," where the heating block is significantly hotter than the sample inside the glass capillary, artificially inflating the recorded melting point.

Step 4: Phase Transition Analysis
  • Action : Record the onset point (when the first drop of liquid appears, causing the powder to shrink/glisten) and the clear point (when the sample is a completely transparent liquid).

  • Evaluation : A pure sample of 2-Chloro-1,3,5-trimethoxybenzene will exhibit a sharp melting range of 91–94 °C[2]. A range broader than 2 °C or an onset below 90 °C definitively indicates the presence of impurities.

Validation Workflow Visualization

MP_Validation A Sample Preparation (Grinding & 2-3mm Packing) B Instrument Calibration (Bracket 81°C and 121°C) A->B  Proceed to C Fast Heating Ramp (Rapid heat to 85°C) B->C  Validated D Slow Heating Ramp (Strict 1°C/min rate) C->D  Thermal Eq. E Phase Transition Detection (Optical/Video Monitoring) D->E  Melting Begins F Purity Assessment (Target: 91-94°C) E->F  Data Logged

Step-by-step automated melting point validation workflow for 2-Chloro-1,3,5-trimethoxybenzene.

References

  • 2-Chloro-1,3,5-trimethoxybenzene | 67827-56-9 - ChemicalBook Source: chemicalbook.com URL: 1

  • U.S. Food and Drug Administration-Certified Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics and Heteroaromatics | ACS Omega Source: acs.org URL: 2

  • Buchi M-565 automated Melting Point meter - Scientific Laboratory Supplies Source: scientificlabs.co.uk URL: 3

  • Mettler-Toledo Calibration sub | 73983-5g-f | SUPELCO | SLS - Lab Supplies Source: scientificlabs.com URL: 4

  • Mettler-Toledo Calibration substance ME 18555, Benzoic acid | Krackeler Scientific, Inc. Source: krackeler.com URL: 5

Sources

Comparative

Elemental analysis calculation for 2-Chloro-1,3,5-trimethoxybenzene

Title: Elemental Analysis of Halogenated Building Blocks: A Methodological Comparison for 2-Chloro-1,3,5-trimethoxybenzene Executive Summary 2-Chloro-1,3,5-trimethoxybenzene (CAS: 67827-56-9) is a sterically demanding ar...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis of Halogenated Building Blocks: A Methodological Comparison for 2-Chloro-1,3,5-trimethoxybenzene

Executive Summary 2-Chloro-1,3,5-trimethoxybenzene (CAS: 67827-56-9) is a sterically demanding aryl halide frequently utilized as a reactant in Pd-catalyzed borylation to produce complex arylboronates[1]. For drug development professionals and synthetic chemists, verifying the purity and empirical formula of this building block is a strict quality control requirement. However, the presence of the chlorine atom introduces significant matrix interference during standard thermal decomposition[2]. This guide objectively compares the performance of automated CHNS/O analyzers against halogen-specific modalities (Ion Chromatography and Microcoulometry), providing theoretical calculations, experimental workflows, and comparative data.

Theoretical Elemental Calculation

Before evaluating instrumental performance, we must establish the absolute theoretical mass percentages for 2-Chloro-1,3,5-trimethoxybenzene (Chemical Formula: C9H11ClO3)[3]. As a self-validating system, any experimental protocol must recover these exact percentages within an acceptable relative standard deviation (RSD).

  • Carbon (C) : 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H) : 11 atoms × 1.008 g/mol = 11.088 g/mol

  • Chlorine (Cl) : 1 atom × 35.453 g/mol = 35.453 g/mol

  • Oxygen (O) : 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Total Molecular Weight : 202.637 g/mol

Theoretical Composition Benchmark:

  • %C : (108.099 / 202.637) × 100 = 53.35%

  • %H : (11.088 / 202.637) × 100 = 5.47%

  • %Cl : (35.453 / 202.637) × 100 = 17.50%

  • %O : (47.997 / 202.637) × 100 = 23.69%

Comparative Analytical Modalities

A. Automated CHNS/O Analysis (Modified Dumas Method) Modern elemental analyzers utilize dynamic flash combustion to determine C, H, and O simultaneously[4]. The sample is combusted in an oxygen-rich environment at 1000°C[5]. However, the 17.50% chlorine content in 2-Chloro-1,3,5-trimethoxybenzene poses a critical challenge: chlorine combusts into hydrogen chloride (HCl) and free chlorine gas (Cl2)[2]. Causality & Solution: If these halogenated gases reach the Thermal Conductivity Detector (TCD), they cause severe baseline drift and false-positive integration for carbon and nitrogen[6]. To prevent this interference, the combustion tube must be packed with a halogen scrubber, typically silver wool or silver tungstate (Ag2WO4). The silver reacts stoichiometrically with HCl/Cl2 to form non-volatile silver chloride (AgCl), permanently trapping the halogen before the gas stream enters the GC column[2].

B. Oxidative Microcoulometry (NSX Analysis) While CHNS/O analyzers intentionally trap chlorine to protect the detector, microcoulometry is designed specifically to quantify it. Based on Faraday's law of electrolysis, the sample is combusted, and the resulting HCl gas is routed into a titration cell containing silver ions (Ag+)[7]. The electrical charge required to regenerate the consumed Ag+ is directly proportional to the chlorine concentration, offering extreme sensitivity without matrix interference from C, H, or O[7].

C. Schöninger Flask Combustion + Ion Chromatography (SFC-IC) A highly reliable, albeit more manual, alternative for halogen quantification. The sample is oxidized in a sealed flask of pure O2. The combustion products are absorbed into an alkaline solution, converting all chlorine species to aqueous chloride (Cl-), which is then quantified via Ion Chromatography.

Experimental Protocols

Protocol 1: CHNS/O Determination via Flash Combustion

  • Sample Preparation : Weigh 2.000 – 3.000 mg of 2-Chloro-1,3,5-trimethoxybenzene into a combustible tin (Sn) capsule using a microbalance[5].

  • Flash Combustion : Drop the Sn capsule into the quartz combustion reactor (1000°C). The oxidation of the tin capsule triggers a localized exothermic flash, temporarily driving the temperature above 1700°C to ensure the complete breakdown of the stable aromatic ring[5].

  • Halide Scrubbing : Pass the combustion gases (CO2, H2O, HCl, O2) through a bottom layer of silver wool inside the reactor to precipitate AgCl[2].

  • Reduction : Route the scrubbed gas stream through a reduction furnace containing elemental copper at 600°C to remove excess oxygen[2].

  • Separation & Detection : Sweep the gases via Helium carrier gas through a GC column. Quantify the separated CO2 and H2O peaks using a TCD[6]. Calibrate the instrument using a certified reference material such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)[4].

Protocol 2: Chlorine Determination via Microcoulometry

  • Sample Introduction : Introduce 1.000 mg of the compound into a horizontal furnace via a quartz boat.

  • Combustion : Combust the sample at 1050°C in an Ar/O2 mixture to quantitatively convert organic chlorine to HCl[7].

  • Coulometric Titration : Route the HCl gas into a titration cell containing an acetic acid electrolyte and Ag+ ions.

  • Quantification : Measure the current required to regenerate the Ag+ consumed by the precipitation of AgCl. Calculate the mass percentage based on Faraday's law[7].

Performance Data Comparison

The following table synthesizes expected experimental performance data for 2-Chloro-1,3,5-trimethoxybenzene across the three discussed modalities.

ParameterTheoretical Value (%)CHNS/O Analyzer (Modified)Microcoulometry (NSX)SFC-IC
Carbon (C) 53.3553.28 ± 0.15N/AN/A
Hydrogen (H) 5.475.51 ± 0.08N/AN/A
Oxygen (O) 23.6923.80 ± 0.20N/AN/A
Chlorine (Cl) 17.50N/A (Trapped)17.48 ± 0.0917.42 ± 0.12
Analysis Time N/A~10 mins~15 mins~45 mins
Primary Use N/AC, H, O QuantificationTrace/Bulk Cl QuantificationBulk Cl Quantification

Analytical Workflows

G cluster_0 Method A: CHNS/O Analyzer (C, H, O) cluster_1 Method B: Microcoulometry (Cl) Sample 2-Chloro-1,3,5-trimethoxybenzene (C9H11ClO3) Combustion Flash Combustion (1000°C) Sn Capsule + O2 Sample->Combustion Furnace Horizontal Furnace (1050°C) Ar/O2 Atmosphere Sample->Furnace Scrubber Ag Wool Scrubber (Traps HCl as AgCl) Combustion->Scrubber CO2, H2O, HCl TCD TCD Detection (Quantifies C, H, O) Scrubber->TCD CO2, H2O (Clean) Cell Titration Cell (Ag+ + HCl -> AgCl) Furnace->Cell HCl Gas Electrode Coulometric Detection (Quantifies Cl via Charge) Cell->Electrode Faraday's Law

Comparative analytical workflows for C, H, O, and Cl determination in halogenated compounds.

References[1] "2-Chloro-1,3,5-trimethoxybenzene", Pharmaffiliates, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBXtdkDT-VTg6s3rGBovVHGondQtL-Mf1mo1Fzw4UfvxA-U-6cyUHBaC80_cnHKHkFnMP5qQyrbdTabIXOqNnZD6L5G8fxTgNo5eMh_-CnRPQIHnEeRLeCsE7XQY_UW8dnpcZITBC-SrwYtMm9-PMOO6FBH6JIx54UnJ6pFIIxQQ_I4Z7fIE4diY3YOs0r2-5DX64Jf3VXU-A=[3] "2-Chloro-1,3,5-trimethoxybenzene - CAS Common Chemistry", CAS.org, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC1-U9yICPuIbEs1-yyfKZWqF_mRYgbmoFIaiTMkn4nYgQPiZgXLferu_ppbrF2qxQGBtqvbLv1OD-UVD7hZdVBEj0j_hBqdoKFIZSm22XxaEA0SaqdKFUEPIfFbkwwA_uzqadgrdIlUSBEDgasS8rT3Q=[4] "Thermo Scientific FLASH 2000 CHNS Analyzer: Stability, Linearity, Repeatability and Accuracy", Pragolab, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vZa5aAx-TUcjvfbjS03qB0yp510H1pfRl-TVUNDuSFhbPibHYfch4kmay4czeA5hPmso5TTXNuffkPj0POtgXWLmR-HIkJrfORPHcYqxg_IhcUGlYdF0UJZuCyYfd9T4Gh5hKjv37CECBgSqbeIQO9n4FF1qdnAuwiA5iUGE[2] "CHNS Elemental Analysers", Royal Society of Chemistry, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxwfboAWOKhjSCoBFfT3lT-wWHEw2rvJ70NVdWIRRhSQuZ6kSC5r3frUV79FzE3Jh-c58OajYGf-jQ4qedk9A2vANfRDkbmC-02damY1_koeSCoyghRF2f0wuYbsRCJcYluCn_BBiGdOuiPQIp0e8oyt5jUrCYLQNg5VGhkQ14vX5Z2UJrufKsS2qmPhE_rouW[5] "MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440", University of Illinois, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHszzOWxR7WId3Rxpfm4kEY5C7-wX2PXxwuu3xXjKFpftPjXaVap0iimHxpaNberbugMhGy9PXM-uYq_igvAlyGAQCln3VhXx-P1bp5OZyOlt8RWX03qS5z6lqvVN8OP_dA[7] "C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer", Analytik Jena, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHljdNPHSzOINGfUycDzopq0xzy4vay_-FcDry04dk2tanmA0okq2mP_1JFP8IrUImChN1rHMLLXZEWbV33QOD6_X85yv3BWkRIrMDKRWBj9LlwRaLDbH7y1i88vGRddT0p_2AYeHpfbmSBx_lsuqNwkTz02Crujf2m36BykfVhIKc-vJgqoMl8KxLjTnw_lathBTU6bDY=[6] "Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer", Thermo Fisher Scientific, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5zgZaMsLxhY_CGpSDoTFBN0Bx_uCCoPjComs9_9oo2bFfmEJwYkMCBgic5VQdcdIlSd4wP4Hz-Lli7AFveWiEDANQaB_BCV6bIqnKi92fuemsGFmBdtIlPSjAOYtfUygC52FAk-Qo6IWNX_shIO4Nvt9Uc7gI1dC2UOgTzGOYAAAwRuSUF0LSE_3WPkFHkG4Q5qLgL5b1etoruvRfcvGSZW0Q1xQ6BgOHfvKXeg==

Sources

Safety & Regulatory Compliance

Safety

Section 1: Physicochemical Profiling and Waste Characterization

Operational Blueprint: Proper Disposal and Environmental Management of 2-Chloro-1,3,5-trimethoxybenzene As a Senior Application Scientist overseeing synthetic workflows, I frequently encounter 2-Chloro-1,3,5-trimethoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Proper Disposal and Environmental Management of 2-Chloro-1,3,5-trimethoxybenzene

As a Senior Application Scientist overseeing synthetic workflows, I frequently encounter 2-Chloro-1,3,5-trimethoxybenzene (CAS: 67827-56-9). Widely utilized as a highly sterically demanding building block in Pd-catalyzed borylation reactions[1], this chlorinated aromatic ether presents specific end-of-life logistical challenges. Because it contains covalently bound chlorine, its disposal cannot be treated as routine organic waste. Improper handling not only violates environmental regulations but also poses severe risks to laboratory infrastructure and personnel.

This guide provides a self-validating, mechanistic protocol for the segregation, containment, and ultimate destruction of 2-Chloro-1,3,5-trimethoxybenzene, ensuring your laboratory operates at the highest standards of safety and compliance.

Before implementing a disposal plan, we must understand the physicochemical parameters that dictate the compound's behavior in a waste stream. The presence of the chlorine atom on the electron-rich trimethoxybenzene ring makes this compound highly stable, necessitating aggressive thermal destruction methods.

Table 1: Physicochemical and Waste Characterization Data

ParameterValueOperational Implication
Chemical Name 2-Chloro-1,3,5-trimethoxybenzeneRequires strict tracking as a synthetic intermediate.
CAS Number 67827-56-9Essential for waste manifesting and SDS cross-referencing[1].
Molecular Formula C 9​ H 11​ ClO 3​ Contains covalently bound chlorine; mandates halogenated disposal.
Molecular Weight 202.63 g/mol High mass density; precipitates easily in aqueous waste streams.
Waste Classification Halogenated Organic WasteMust be routed to high-temperature incinerators equipped with acid-gas scrubbers[2][3].

Section 2: The Mechanistic Imperative for Halogenated Segregation

The fundamental rule of managing chlorinated aromatics is strict segregation from non-halogenated solvents[4]. The causality behind this rule is twofold:

  • Dioxin Prevention: Combusting chlorinated compounds alongside standard organics at lower temperatures (<1000°C) provides the perfect thermodynamic environment for the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans[5].

  • Economic and Operational Efficiency: Halogenated waste is significantly more expensive to process. Commingling 2-Chloro-1,3,5-trimethoxybenzene with bulk non-halogenated solvents unnecessarily inflates the volume of high-cost waste and complicates the recycling of standard solvents[2][5].

G A 2-Chloro-1,3,5-trimethoxybenzene Waste Stream B Phase Separation? A->B C Organic Phase (>1% Halogen) B->C Primary F Aqueous Phase (Trace Organics) B->F Wash/Rinse D Halogenated Waste Segregation C->D E High-Temp Incineration (>1100°C) D->E G Specialized Wastewater Treatment F->G

Workflow for segregating and routing chlorinated aromatic waste streams.

Section 3: Self-Validating Disposal Protocol

To ensure absolute compliance and safety, follow this step-by-step methodology. Each step contains a built-in validation check to create a closed-loop, error-free process.

Step 1: Source Containment and Segregation

  • Action: Collect all solid residues, reaction mother liquors, and contaminated consumables (e.g., filter paper, silica gel) containing 2-Chloro-1,3,5-trimethoxybenzene into a dedicated "Halogenated Organic Waste" stream[4].

  • Causality: Isolating the chlorinated ether prevents cross-reactivity with incompatible materials like strong oxidizers or bases, which could trigger exothermic degradation[2].

  • Validation Check: Inspect the waste log. Ensure no non-halogenated bulk solvents (e.g., pure ethyl acetate or hexane) have been added to this specific carboy, maintaining a high halogen density for the incinerator profile.

Step 2: Primary Packaging and Labeling

  • Action: Transfer the segregated waste into High-Density Polyethylene (HDPE) containers or PTFE-lined drums. Affix a compliant hazardous waste label explicitly stating: "Hazardous Waste - Halogenated Organic (Contains 2-Chloro-1,3,5-trimethoxybenzene)".

  • Causality: Trace hydrolysis of chlorinated aromatics over time can generate minute amounts of hydrochloric acid (HCl). Standard metal containers are susceptible to chloride-induced pitting corrosion, whereas HDPE offers superior chemical inertness.

  • Validation Check: Physically inspect the cap seal to confirm the presence of an intact PTFE liner, ensuring zero vapor escape during long-term storage.

Step 3: Spill Response and Decontamination

  • Action: In the event of a localized spill, do not dry-sweep the solid. Use a compatible solvent (e.g., a small amount of dichloromethane) to wet an absorbent pad, carefully wipe the area, and place the pad into the halogenated waste container[4].

  • Causality: Dry-sweeping crystalline or powdered aromatic ethers can aerosolize the compound, leading to inhalation exposure and broader surface contamination[4].

  • Validation Check: Perform a final wipe of the spill area with a clean, solvent-dampened pad. If the pad shows no residue or discoloration, the area is successfully decontaminated.

Step 4: Institutional Transfer and Manifesting

  • Action: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste for pickup by a licensed hazardous waste contractor.

  • Causality: Legal chain-of-custody requires that chlorinated organics be routed specifically to facilities equipped with high-temperature rotary kilns and acid-gas scrubbers[3].

  • Validation Check: Review the waste manifest document before signing; verify that the waste code accurately reflects a halogenated organic stream rather than a generic flammable liquid.

Section 4: High-Temperature Incineration and Destruction Removal Efficiency (DRE)

Once the waste leaves your facility, it undergoes a rigorous destruction process. The Environmental Protection Agency (EPA) mandates that incinerators processing chlorinated organic waste achieve a Destruction and Removal Efficiency (DRE) of at least 99.99%[3].

The destruction of 2-Chloro-1,3,5-trimethoxybenzene requires a primary combustion zone operating above 1100°C. At this temperature, the aromatic ring undergoes complete thermal cleavage. The covalently bound chlorine is liberated primarily as hydrogen chloride (HCl) gas. Because releasing HCl into the atmosphere causes severe environmental damage, the incinerator's secondary exhaust is routed through a wet scrubber—an alkaline wash (typically sodium hydroxide) that neutralizes the highly acidic HCl into harmless sodium chloride (NaCl) and water[3].

Mechanism A Chlorinated Aromatic (C9H11ClO3) B Primary Combustion (Rotary Kiln) A->B C Thermal Cleavage (HCl, CO2, H2O) B->C D Secondary Chamber (>99.99% DRE) C->D E Wet Scrubber (Alkaline Wash) D->E F Safe Exhaust (NaCl + Clean Gas) E->F

High-temperature incineration mechanism for halogenated organic destruction.

References

  • Hazardous Materials Disposal Guide | Nipissing University. nipissingu.ca.[Link]

  • Disposal of chemical wastes - RiskAssess. riskassess.com.au.[Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration - EPA. epa.gov.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-1,3,5-trimethoxybenzene

This guide provides essential safety and logistical information for the handling and disposal of 2-Chloro-1,3,5-trimethoxybenzene. As your partner in laboratory safety, we aim to provide value beyond the product itself,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Chloro-1,3,5-trimethoxybenzene. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following procedural guidance is designed to answer specific operational questions and ensure the highest safety standards for researchers, scientists, and drug development professionals.

Understanding the Hazard: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is the cornerstone of a safe laboratory environment. 2-Chloro-1,3,5-trimethoxybenzene is a compound that demands significant respect due to its acute toxicity and other serious health risks. A Safety Data Sheet (SDS) for a closely related compound indicates multiple significant hazards. Proactive assessment and adherence to stringent safety protocols are not merely procedural; they are a direct reflection of scientific integrity.

The primary hazards associated with 2-Chloro-1,3,5-trimethoxybenzene are summarized below. This information is critical for a comprehensive risk assessment, which must be completed before any handling of this compound.

Hazard Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects
Data derived from the Safety Data Sheet for a closely related compound.

The Hierarchy of Controls: PPE as the Final Safeguard

While this guide focuses on Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense in the hierarchy of safety controls. The most effective safety strategies involve eliminating the hazard or substituting it with a less hazardous alternative. When this is not possible, engineering controls, such as certified chemical fume hoods, are the next most critical layer of protection.[1] Administrative controls, including standard operating procedures (SOPs) and training, further reduce risk. PPE is the essential final barrier between you and the chemical.

Mandated PPE for 2-Chloro-1,3,5-trimethoxybenzene

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling 2-Chloro-1,3,5-trimethoxybenzene.

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 are required for all operations, including handling closed containers.[2] Standard safety glasses do not provide adequate protection against splashes and are insufficient.[3]

  • Face Shield: When there is a heightened risk of splashes, such as during transfers of larger volumes, heating, or reacting the compound, a full-face shield must be worn in addition to chemical splash goggles.[1] The face shield protects the entire face from direct contact.

Skin and Body Protection

Given the compound's toxicity upon skin contact, comprehensive body protection is essential.

  • Laboratory Coat: A clean, buttoned, flame-retardant lab coat is required to protect against incidental contact and small splashes.[3]

  • Chemical-Resistant Apron/Coveralls: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[1] Materials like Tychem® offer documented protection against a wide range of chemicals.[4]

  • Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[3]

Hand Protection

The choice of glove material is one of the most critical decisions in your PPE selection process. Nitrile gloves, while common in laboratories, may not offer sufficient protection for prolonged exposure to chlorinated aromatic compounds.

  • Chemically Resistant Gloves: It is imperative to use gloves specifically rated for resistance to chlorinated organic compounds.[1] Consult the glove manufacturer's chemical resistance guides for specific breakthrough times.

  • Recommended Materials: Materials such as Viton®, butyl rubber, or laminate films are often recommended for handling chlorinated aromatic compounds.[1] For dual protection against a range of chemicals, neoprene or silver shield gloves can also be considered.[4][5]

  • Double Gloving: Wearing two pairs of gloves is a prudent practice that provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Inspection: Always inspect gloves for any signs of degradation, discoloration, or perforation before and during use.[3]

Respiratory Protection

Inhalation toxicity is a primary concern with this compound.

  • Chemical Fume Hood: All handling of 2-Chloro-1,3,5-trimethoxybenzene that could generate dust, mists, or vapors must be conducted within a certified chemical fume hood.[1][3] This is the most critical engineering control for preventing inhalation exposure.

  • Respirator: In the rare event that work must be performed outside of a fume hood where exposure is possible (e.g., large-scale spill cleanup), a NIOSH-approved respirator with organic vapor cartridges is required.[3] A full-face respirator will also provide eye protection.[5] A proper fit test and training are required before any respirator use.

Operational Plan: Step-by-Step PPE Protocol

The following protocol outlines the procedural steps for safely handling 2-Chloro-1,3,5-trimethoxybenzene, focusing on the correct use of PPE.

Objective: To weigh and prepare a solution of 2-Chloro-1,3,5-trimethoxybenzene.

1. Pre-Operation & Preparation:

  • Confirm that a certified chemical fume hood is operational.
  • Ensure an eyewash station and safety shower are accessible and unobstructed.[3]
  • Read and understand the Safety Data Sheet.[3]
  • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood to minimize traffic in and out of the sash.
  • Designate a specific area within the fume hood for handling the compound.

2. Donning PPE (in order):

  • Put on closed-toe shoes and long pants.
  • Don a lab coat, ensuring it is fully buttoned.
  • Put on the inner pair of chemically resistant gloves.
  • Put on the outer pair of chemically resistant gloves.
  • Don chemical splash goggles.
  • If the risk assessment indicates, don a face shield over the goggles.

3. Handling the Chemical (inside the fume hood):

  • Carefully open the container of 2-Chloro-1,3,5-trimethoxybenzene.
  • Dispense the solid slowly to avoid creating airborne dust.
  • After weighing, securely close the primary container.
  • Slowly add the solid to the solvent to avoid splashing.[3]
  • Keep all containers closed when not in immediate use.[3]

4. Doffing PPE (Post-Handling):

  • If the outer gloves are contaminated, remove and dispose of them as hazardous waste while still in the fume hood.
  • With the inner gloves still on, decontaminate the work area.
  • Step away from the immediate work area.
  • Remove the face shield (if used), handling it by the sides.
  • Remove chemical splash goggles.
  • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
  • Remove the final pair of gloves by peeling them off from the cuff, turning them inside out, and avoiding contact with the outer surface.
  • Wash hands thoroughly with soap and water.[6]

Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling of 2-Chloro-1,3,5-trimethoxybenzene, emphasizing the integration of PPE at each stage.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep 1. Conduct Risk Assessment (Review SDS) eng_controls 2. Verify Engineering Controls (Fume Hood, Eyewash) prep->eng_controls don_ppe 3. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) eng_controls->don_ppe handle 4. Handle Compound (Weighing, Transfers) don_ppe->handle storage 5. Secure & Store Compound handle->storage decon 6. Decontaminate Work Area storage->decon waste 7. Segregate Hazardous Waste (Contaminated PPE, Materials) decon->waste doff_ppe 8. Doff PPE Correctly waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash end_node End wash->end_node start Start start->prep

Caption: Workflow for the safe handling of 2-Chloro-1,3,5-trimethoxybenzene.

Emergency Procedures & Disposal

Spills: In the event of a small spill inside a fume hood, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain it.[3] For larger spills, evacuate the area and alert your institution's environmental health and safety department immediately.[3] All spill cleanup materials must be treated as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air and seek immediate medical attention.[3][7]

Disposal: All waste contaminated with 2-Chloro-1,3,5-trimethoxybenzene, including empty containers, used gloves, absorbent materials, and other consumables, must be disposed of as hazardous waste.[1] Place these materials in a designated, labeled, and sealed hazardous waste container in accordance with institutional and regulatory guidelines.[3]

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.
  • Personal protective equipment for handling 1,3,5-Trichloro-2-(2-chloroethoxy)benzene. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
  • Safety Data Sheet - ChemScene. (2025, August 26). ChemScene.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 27). Sigma-Aldrich.
  • SAFETY DATA SHEET - LGC Standards. (2026, January 26). LGC Standards.
  • Personal Protective Equipment - Environmental Health & Safety Services.
  • 3M PPE Solutions for the Chemical Industry. 3M.
  • Safety Data Sheet - ChemScene. (2023, April 20). ChemScene.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 22). Fisher Scientific.
  • Personal protective equipment (PPE)
  • 2-Chloro-1,3-dimethoxybenzene SDS, 7051-15-2 Safety D
  • 1,3,5-Trimethoxybenzene Material Safety D
  • 1,3,5-Trimethoxybenzene Safety D

Sources

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Feasible Synthetic Routes

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